Sniper(abl)-033

Catalog No.
S12904727
CAS No.
M.F
C61H73F3N10O9S2
M. Wt
1211.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sniper(abl)-033

Product Name

Sniper(abl)-033

IUPAC Name

3-[2-[[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C61H73F3N10O9S2

Molecular Weight

1211.4 g/mol

InChI

InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1

InChI Key

NJCPVTOZWPVLBE-XOIMNWENSA-N

SMILES

Array

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F

The SNIPER Platform and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are heterobifunctional molecules designed to degrade target proteins via the ubiquitin-proteasome system [1]. They function as a bridge, bringing an E3 ubiquitin ligase into proximity with a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation [2] [3].

For SNIPERs targeting BCR-ABL, the general structure consists of:

  • A BCR-ABL-binding ligand (e.g., Dasatinib or an allosteric inhibitor) to recruit the oncoprotein.
  • An IAP (Inhibitor of Apoptosis Protein) ligand (e.g., LCL161 derivative or Bestatin) to recruit the E3 ubiquitin ligase (typically cIAP1 or XIAP).
  • A chemical linker (often polyethylene glycol-based) connecting the two ligands [2] [4] [5].

The diagram below illustrates the mechanism by which these molecules lead to the degradation of BCR-ABL.

G SNIPER SNIPER BCR_ABL BCR_ABL SNIPER->BCR_ABL  Binds via ABL ligand IAP IAP SNIPER->IAP  Binds via IAP ligand PolyUb PolyUb BCR_ABL->PolyUb  Tagged with Ubiquitin IAP->BCR_ABL  Ubiquitination Proteasome Proteasome PolyUb->Proteasome  Degradation

SNIPER-induced degradation pathway of BCR-ABL.

Documented SNIPER(ABL) Compounds and Key Data

Although data for the -033 variant is unavailable, the table below summarizes the design and activity of several key SNIPER(ABL) compounds reported in the literature.

Compound Name Target Ligand E3 Ligand Key Activity and Findings
SNIPER(ABL)-39 [2] Dasatinib LCL161 derivative Induced degradation of BCR-ABL; inhibited phosphorylation of STAT5 and CrkL; suppressed growth of CML cells.
SNIPER(ABL)-062 [4] ABL001 derivative (allosteric) LCL161 derivative First degrader using an allosteric BCR-ABL ligand; potent degradation from 30-100 nM.
DAS-IAP [6] Dasatinib LCL161 derivative Showed more sustained growth inhibition of CML cells after drug washout compared to kinase inhibitors alone.
SNIPER(ABL)-020 [5] Dasatinib Bestatin Induced reduction of BCR-ABL protein levels.

Key Experimental Protocols for Validation

The following methodologies are standard for characterizing the efficacy and mechanism of SNIPER(ABL) compounds [2] [4] [6].

  • Western Blot Analysis

    • Purpose: To confirm degradation of the target protein (BCR-ABL) and downregulation of downstream signaling.
    • Methodology: Cells (e.g., K562 CML cell line) are treated with the SNIPER compound for a set period (e.g., 6 hours). Cell lysates are then analyzed via SDS-PAGE and immunoblotting for BCR-ABL protein levels and phosphorylation status of downstream effectors like STAT5 and CrkL.
  • Cell Proliferation/Growth Inhibition Assays

    • Purpose: To determine the anti-proliferative effect of the degrader on BCR-ABL-positive cells.
    • Methodology: Cells are treated with a concentration range of the SNIPER compound for 48-72 hours. Cell viability is measured using assays like MTT or CellTiter-Glo. IC₅₀ values are calculated and compared to traditional TKIs.
  • Mechanistic Validation Assays

    • UPS Dependency: Co-treatment with a proteasome inhibitor (e.g., MG132) or a ubiquitin-activating enzyme (E1) inhibitor (e.g., MLN7243). Prevention of BCR-ABL degradation confirms the process is ubiquitin-proteasome system-dependent [4].
    • E3 Ligase Dependency: Use of a negative control compound that can bind BCR-ABL but not the E3 ligase (e.g., DAS-meIAP [6]). Absence of degradation with the control confirms the essential role of E3 ligase recruitment.
    • Binding Affinity Measurement: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is used to determine the affinity (IC₅₀) of the SNIPER molecules for both ABL and the relevant IAPs (cIAP1, cIAP2, XIAP) [4].

Rationale and Advantages Over TKIs

The drive to develop BCR-ABL degraders is rooted in the limitations of Tyrosine Kinase Inhibitors (TKIs), which include drug resistance and the inability to eliminate leukemia stem cells (LSCs) [7]. Degraders offer a potential solution:

  • Targeting Scaffold Functions: BCR-ABL has kinase-independent "scaffold" functions that contribute to leukemogenesis. Protein degradation eliminates both the kinase and scaffold functions, which may be more effective than kinase inhibition alone [7].
  • Sustained Effects: As demonstrated with DAS-IAP, degradation leads to prolonged suppression of BCR-ABL signaling and cell growth even after the compound is removed, an effect not seen with TKIs [6].
  • Potential to Overcome Resistance: By removing the entire oncoprotein, degraders may circumvent certain resistance mechanisms caused by point mutations in the kinase domain [1].

References

Sniper(abl)-033 protein degrader explained

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Design

SNIPER(ABL)-033 is a heterobifunctional molecule composed of three key parts connected by a chemical linker [1] [2]:

  • Target Protein Ligand: An ABL inhibitor called HG-7-85-01 [2] [3]. This moiety binds specifically to the BCR-ABL protein.
  • E3 Ligase Ligand: A derivative of LCL-161 [2] [3]. This part recruits Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases.
  • Linker: A polyethylene glycol (PEG)-based chain connects the two ligands, allowing them to form a critical ternary complex [4] [2].

Its chemical formula is C₆₁H₇₃F₃N₁₀O₉S₂, and it has a molecular weight of 1211.42 g/mol [2] [3].

Mechanism of Action

The following diagram illustrates the catalytic degradation mechanism of this compound.

mechanism SNIPER This compound Ternary Ternary Complex (BCR-ABL : SNIPER : IAP) SNIPER->Ternary BCRABL BCR-ABL (Target Protein) BCRABL->Ternary IAP IAPs (cIAP1/XIAP) (E3 Ubiquitin Ligase) IAP->Ternary Ubiquitinated Ubiquitinated BCR-ABL Ternary->Ubiquitinated Ubiquitin Transfer Degraded Proteasomal Degradation Ubiquitinated->Degraded Degraded->BCRABL Releases Free SNIPER

This compound mechanism induces ubiquitination and degradation of BCR-ABL.

The degradation process occurs in several key steps [1] [5]:

  • Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein and IAP E3 ubiquitin ligases (such as cIAP1 and XIAP), bringing them into close proximity [6].
  • Ubiquitination: The recruited IAP ligase transfers ubiquitin chains onto the BCR-ABL protein, tagging it for destruction [4] [5].
  • Degradation: The ubiquitin-tagged BCR-ABL is recognized and degraded by the proteasome, the cell's protein disposal complex [4].
  • Catalytic Cycle: The this compound molecule is released from the degraded complex and can be recycled to initiate another round of degradation [1].

Key Experimental Data and Protocols

In Vitro Degradation Activity

This compound demonstrates potent degradation activity in cellular models [2] [3].

Property Value / Result Experimental Context
DC₅₀ 0.3 μM Concentration for 50% degradation of BCR-ABL in cells [2] [3].
Target Protein BCR-ABL Validated via Western blot in CML cell lines (e.g., K562) [4].
Co-degraded E3 Ligase cIAP1 SNIPERs often induce autoubiquitination and degradation of IAPs themselves [7] [6].
Key E3 Ligases Involved cIAP1 & XIAP shRNA-mediated knockdown showed reduced BCR-ABL degradation [4].
Functional Consequences Inhibition of STAT5 & CrkL phosphorylation; suppression of CML cell growth Confirms degradation leads to suppression of oncogenic signaling and proliferation [4].
Essential Experimental Protocols

To study this compound, key experimental methods are used:

  • Cell Culture and Treatment: BCR-ABL-positive CML cells (e.g., K562, KCL-22) are cultured in RPMI-1640 medium with 10% FBS [4]. Cells are treated with this compound, typically for 6-24 hours, to assess degradation and downstream effects [4] [6].
  • Western Blot Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against BCR-ABL, cIAP1, and loading controls [4]. This confirms target protein depletion.
  • Mechanism Validation: To prove dependency on the ubiquitin-proteasome system, cells are pre-treated with proteasome inhibitor (MG132) or ubiquitin-activating enzyme inhibitor (MLN7243) before this compound addition; these inhibitors block degradation [4] [6]. Specificity for IAPs is shown using negative control compounds that cannot bind IAPs, which fail to induce degradation [6].

Research Significance and Context

This compound represents an innovative protein knockdown strategy to overcome limitations of traditional inhibitors [1] [4].

  • Advantage over TKIs: Unlike tyrosine kinase inhibitors (e.g., imatinib, dasatinib) that merely inhibit BCR-ABL activity, this compound eliminates the oncoprotein itself, offering a potential strategy to circumvent resistance from BCR-ABL mutations [4].
  • The "Hook Effect": At very high concentrations, this compound can exhibit a bell-shaped dose-response curve, where degradation efficiency decreases. This occurs because high concentrations form separate binary complexes (SNIPER-BCR-ABL and SNIPER-IAP), preventing productive ternary complex formation [6].
  • Allosteric Targeting: Some SNIPER(ABL) molecules were designed using allosteric ligands (e.g., GNF-2/-5, ABL001 derivatives) that bind outside the ATP-active site, expanding the scope of targetable proteins and potentially mitigating resistance [6].

References

Sniper(abl)-033 exploratory research studies

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs: A Technical Overview

SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) are a class of bifunctional small molecules that belong to the broader category of PROTACs (Proteolysis Targeting Chimeras) [1] [2]. They are designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins [1].

The core structure of a SNIPER molecule consists of three elements [1] [2]:

  • A ligand that binds to the Protein of Interest (POI).
  • A ligand that recruits the E3 ubiquitin ligase (typically an IAP family protein like cIAP1, XIAP, etc.).
  • A chemical linker connecting the two ligands.

Mechanism of Action

The mechanism by which SNIPERs induce protein degradation can be broken down into a sequential process, illustrated in the diagram below.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-SNIPER-E3) POI->Ternary 1. Binding SNIPER SNIPER Molecule SNIPER->Ternary E3 IAP E3 Ubiquitin Ligase E3->Ternary 2. Recruitment Ub Polyubiquitinated POI Ternary->Ub 3. Ubiquitination Deg Proteasomal Degradation Ub->Deg 4. Degradation Deg->SNIPER SNIPER Recycled

Diagram of the SNIPER-mediated protein degradation pathway.

SNIPERs in Cancer Research

SNIPERs have been developed to target various proteins involved in cancers. The table below summarizes key experimental findings from the literature.

Target Protein SNIPER Name/Description Key Experimental Findings & Quantitative Data Biological Context
Androgen Receptor (AR) SNIPER-1 Induced degradation at 3 µM concentration [1]. Inhibited AR-mediated gene expression and suppressed proliferation in androgen-dependent prostate cancer cells [1]. Potential therapeutic strategy for prostate cancer, particularly against tumors resistant to conventional AR antagonists [1].
Cellular Retinoic Acid-Binding Proteins-II (CRABP-II) SNIPER-(CRABP-II) First demonstration of SNIPER-mediated degradation of a non-nuclear protein [2]. Proof-of-concept for expanding the target scope of SNIPER technology beyond nuclear receptors [2].
Estrogen Receptor α (ERα) SNIPER(ER)-1 to -6 A series of molecules were developed using 4-OHT (active metabolite of Tamoxifen) as the ERα ligand and Bestatin (BS) or LCL-161 derivatives as IAP ligands [2]. Potential application in the treatment of hormone-responsive breast cancers [2].
Epigenetic Regulators & Kinases Various Successful degradation of targets like BRD4, BCR-ABL, and BTK has been reported [1]. Highlights the versatility of the SNIPER platform for targeting diverse protein classes involved in oncogenesis [1].

Comparison with Other Technologies

SNIPERs are one of several strategies for targeted protein degradation. The table below compares them with other common PROTAC platforms.

Degrader Type E3 Ligase Recruited Key Advantages Key Disadvantages / Challenges
SNIPERs IAP (e.g., cIAP1, XIAP) Can activate parallel degrading pathways; potential for synergistic apoptosis induction [1]. Target scope is less defined; high warhead complexity can limit drug-like properties [1].
CRBN-based PROTACs Cereblon (CRBN) Wide target scope; compact warhead can allow for oral exposure [1]. Potential for off-target toxicity and heterogeneous responses across cell types [1].
VHL-based PROTACs Von Hippel-Lindau (VHL) Well-characterized and widely used; high degradation efficiency for many targets [1]. High complexity of warheads can limit oral exposure and central nervous system penetration [1].

References

SNIPER(ABL) Platform and Compound Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the design and quantitative data for key SNIPER(ABL) compounds from the research. These hybrid molecules are composed of a target protein ligand linked to an E3 ubiquitin ligase ligand [1] [2].

Table 1: Design and Composition of SNIPER(ABL) Compounds

Compound Name Target Ligand (for BCR-ABL) E3 Ligase Ligand Primary Linker Key Reference
SNIPER(ABL)-39 Dasatinib LCL-161 derivative Polyethylene glycol (PEG) × 3 [2]
SNIPER(ABL)-062 (Compound 6) ABL001 derivative LCL-161 derivative Information not specified [1]
DAS-IAP Dasatinib LCL-161 derivative Polyethylene glycol (PEG) × 3 [3]

Table 2: In Vitro Binding Affinity (IC₅₀, nM)

Data from Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays show how effectively compounds bind to key proteins [1].

| Compound | ABL1 (Allosteric Site) | cIAP1 | cIAP2 | XIAP | | :--- | :--- | :--- | :--- | :--- | | ABL001 derivative (3) | 35 | n.d. | n.d. | n.d. | | LCL-161 derivative (4) | n.d. | 4.8 | 5.7 | 67 | | SNIPER(ABL)-062 (6) | 360 | 86 | 140 | 120 | | DAS-IAP | 1.6 | 5.3 | 4.6 | 44 | [3]| | DAS-meIAP (Negative Control) | 1.7 | >1,000 | >1,000 | >1,000 | [3]|

Table 3: Functional Activity in K562 CML Cells

Compound BCR-ABL Degradation (Approx. EC₅₀) Suppression of Kinase Signaling K562 Cell Growth Inhibition (IC₅₀)
SNIPER(ABL)-062 (6) 30 - 100 nM [1] Yes (p-STAT5, p-CrkL) [1] Information not specified
SNIPER(ABL)-39 100 nM [2] Yes (p-STAT5, p-CrkL) [2] Information not specified
DAS-IAP ~10 nM [3] Yes (p-STAT5, p-CrkL) [3] 8.60 nM [3]
DAS-meIAP (Negative Control) No degradation [3] Yes (p-STAT5, p-CrkL) [3] 3.93 nM [3]

Core Experimental Protocols

The following methodologies are consistently used across studies to evaluate SNIPER(ABL) compounds [2]:

  • Cell Culture and Treatment: Use BCR-ABL-positive CML cell lines (e.g., K562, KCL-22). Culture cells in RPMI-1640 medium supplemented with 10% FBS. Treat cells with serial dilutions of SNIPER(ABL) compounds for specified durations (e.g., 6 hours for degradation assays, 48 hours for growth inhibition).
  • Western Blot Analysis: Lyse cells in a buffer containing Triton X-100, protease, and phosphatase inhibitors. Measure protein concentration, separate equal amounts by SDS-PAGE, and transfer to PVDF membranes. Probe with primary antibodies against BCR-ABL, cIAP1, XIAP, phospho-STAT5, phospho-CrkL, and corresponding total proteins, using β-actin as a loading control.
  • Growth Inhibition Assay (MTS/MTT): Plate K562 cells and treat with compounds for 48-72 hours. Add MTS reagent, measure absorbance to determine cell viability, and calculate IC₅₀ values.
  • Mechanism Validation:
    • Ubiquitin-Proteasome System (UPS) Dependency: Pre-treat cells with UPS inhibitors like MG132 (proteasome inhibitor) or MLN7243 (E1 ubiquitin-activating enzyme inhibitor) for 1 hour before adding the SNIPER compound to block degradation [1].
    • E3 Ligase Dependency: Use negative control compounds like DAS-meIAP or SNIPER(ABL)-64 (7) that bind the target but not IAPs, or perform gene knockdown of cIAP1/XIAP with shRNA [1] [2].

Mechanism of Action and Signaling Pathway

SNIPER(ABL) molecules work by recruiting BCR-ABL to IAP E3 ubiquitin ligases, leading to target degradation. The diagram below illustrates this mechanism and the downstream signaling pathway.

G BCRABL BCR-ABL Protein SNIPER SNIPER(ABL) Molecule BCRABL->SNIPER Signaling Constitutive Kinase Signaling BCRABL->Signaling IAP IAP E3 Ligase (cIAP1/XIAP) SNIPER->IAP Ubiquitination Polyubiquitination IAP->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proliferation Unregulated Cell Proliferation Signaling->Proliferation

SNIPER(ABL) mechanism: inducing BCR-ABL degradation to block oncogenic signaling [1] [2].

Key Insights for Researchers

  • Advantage over Inhibition: A critical finding is that degradation provides more sustained anti-leukemic effects than inhibition alone. After drug removal, cells treated with the degraders DAS-IAP showed prolonged growth suppression and sustained reduction of BCR-ABL protein and its signaling, unlike cells treated with the inhibitor-only control DAS-meIAP or dasatinib, where signaling and growth rapidly recovered [3].
  • Ligand and Linker Optimization: Potent degradation activity depends on the specific combination of the target ligand, E3 ligase ligand, and linker. Research indicates that dasatinib-based SNIPERs work best with IAP ligands (like LCL-161 derivatives) and a PEG × 3 linker, while other ABL inhibitors like HG-7-85-01 are more effective when paired with VHL ligands [3] [2].
  • Allosteric Targeting: The platform is versatile. Besides the orthosteric ATP-site targeting dasatinib, researchers have successfully developed degraders like SNIPER(ABL)-062 using allosteric ligands (ABL001 derivatives) that bind to the myristoyl pocket of BCR-ABL, demonstrating the potential to degrade targets independent of the active site [1].

References

Sniper(abl)-033 literature review

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Profile

The following table consolidates the key identifying information found for this compound.

Property Description
Name This compound [1]
CAS Number 2222354-18-7 [1]
Category PROTAC (Proteolysis Targeting Chimera) [1]
Technology SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) [1]

The SNIPER Technology Platform

SNIPERs are a class of small-molecule protein degraders and a sub-type of PROTACs [2] [1]. They function as heterobifunctional molecules, meaning they have two distinct binding parts connected by a linker [2]:

  • One part is a ligand that binds to a Target Protein of interest.
  • The other part is a ligand that binds to Inhibitor of Apoptosis Proteins (IAPs), which are E3 ubiquitin ligases [2] [1].

By bringing the target protein into close proximity with an E3 ubiquitin ligase, SNIPERs trigger the ubiquitination of the target protein, marking it for destruction by the cell's proteasome system [2] [1]. This diagram illustrates the core mechanism of action:

G SNIPER SNIPER POI Target Protein (Protein of Interest) SNIPER->POI Binds IAP IAP (E3 Ubiquitin Ligase) SNIPER->IAP Recruits Ubiquitinated_POI Ubiquitinated Target Protein POI->Ubiquitinated_POI IAP->POI Ubiquitinates Degradation Degradation by Proteasome Ubiquitinated_POI->Degradation Leads to

The "ABL" in this compound indicates that its target protein ligand is designed to bind to the tyrosine kinase chimeric oncoprotein BCR-ABL [1], which is a key driver in certain leukemias.

References

Sniper(abl)-033 background and discovery

Author: Smolecule Technical Support Team. Date: February 2026

The SNIPER Technology Platform

The acronym SNIPER stands for "Specific and Nongenetic IAP-dependent Protein Eraser" [1]. It is a targeted protein degradation technology that uses small chimeric molecules to recruit E3 ubiquitin ligases to specific target proteins, leading to their ubiquitylation and degradation by the proteasome [1]. This platform shares a similar core principle with another technology called PROTAC (Proteolysis Targeting Chimera), but they differ in the E3 ligases they recruit [1].

The table below summarizes how SNIPER technology compares to the PROTAC approach.

Feature SNIPER PROTAC
Full Name Specific and Nongenetic IAP-dependent Protein Eraser [1] Proteolysis Targeting Chimera [2]
Core Mechanism Bifunctional degrader; induces ubiquitin-proteasome system-dependent degradation of target proteins [1] Bifunctional degrader; induces ubiquitin-proteasome system-dependent degradation of target proteins [2]
E3 Ligase Recruited Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP [1] Von Hippel-Lindau (VHL) complex or Cereblon (CRBN) [2]
Key Ligand/Moiety Bestatin or IAP antagonists (e.g., LCL161 derivative) [1] VHL inhibitor based on HIF-1α peptide or a phthalimide moiety [2]

SNIPER Design and Experimental Workflow

While the specific details for Sniper(abl)-033 are unavailable, established methodologies for developing SNIPER compounds against various protein targets like the Estrogen Receptor α (ERα) are documented [1]. The general workflow involves molecule design, synthesis, and a series of in vitro and in vivo experiments to confirm degradation activity and mechanism.

The following diagram illustrates the core mechanism of a SNIPER molecule and the general experimental steps for its validation.

A SNIPER molecule brings an E3 ligase to a target protein, leading to its degradation. This is validated through a series of experiments.

Detailed Experimental Protocols

Based on research for SNIPER(ER), here are the detailed methodologies for key experiments [1]:

  • In Vitro Protein Knockdown Assay

    • Cell Lines: Use relevant cell lines (e.g., MCF-7 for ERα). Maintain cells in appropriate medium with serum.
    • Treatment: Treat cells with varying concentrations of the SNIPER compound (e.g., from 3 nM to 10 µM) for a set duration (e.g., up to 48 hours). Include controls like the individual target and E3 ligase ligands alone, and a proteasome inhibitor (e.g., 10 µM MG132).
    • Analysis: Perform Western blotting on cell lysates using an antibody against the target protein. An antibody against a stable loading control (e.g., Actin) is required. Quantify band intensity to determine the half-maximal degradation concentration (DC₅₀).
  • Mechanism of Action Studies

    • Ubiquitin-Proteasome System Dependence: Co-treat cells with the SNIPER compound and various inhibitors: proteasome inhibitors (MG132, Bortezomib), a ubiquitin-activating enzyme inhibitor (MLN7243), or a NEDD8-activating enzyme inhibitor (MLN4924). Analyze target protein levels by Western blot. Degradation is confirmed only if blocked by proteasome and ubiquitin-activating enzyme inhibitors.
    • Ubiquitylation Assay: Transfect cells with a plasmid for HA-tagged ubiquitin. Treat transfected cells with the SNIPER compound and MG132. Lyse cells and perform immunoprecipitation using an anti-HA antibody. Probe the immunoprecipitates with an antibody against the target protein via Western blot to detect a higher molecular weight smear, confirming polyubiquitylation.
  • In Vivo Efficacy Studies

    • Animal Model: Use immunodeficient mice (e.g., nude mice) subcutaneously inoculated with tumor cells expressing the target protein.
    • Dosing: Once tumors are established, administer the SNIPER compound (e.g., 30 mg/kg) or a vehicle control intravenously or via another suitable route, typically 2-3 times per week.
    • Endpoint Monitoring: Monitor and record tumor volumes and body weights regularly throughout the study. At the end of the experiment, excise tumors and analyze them for target protein levels by Western blot or immunohistochemistry to confirm knockdown.

References

Sniper(abl)-033 research overview

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Profile

The table below summarizes the key identified characteristics of this compound:

Attribute Description
Category SNIPER (Specific and nongenetic IAP-dependent Protein Eraser) / PROTAC (Proteolysis-Targeting Chimera) [1] [2]
Target Protein BCR-ABL fusion oncoprotein [3] [2]
Target Ligand HG-7-85-01 (an ABL inhibitor) [3]
E3 Ligase Ligand LCL161 derivative (targeting IAP - Inhibitor of Apoptosis Proteins) [1] [3]
DC50 (Degradation Concentration 50) 0.3 μM [3]
Mechanism of Action Induces ubiquitination of BCR-ABL via the recruited E3 ubiquitin ligase, leading to its degradation by the proteasome [4] [2].
CAS Number 2222354-18-7 [2]

Mechanism of Action and Experimental Context

This compound is a heterobifunctional molecule designed to degrade the BCR-ABL oncoprotein, a key driver in certain leukemias [2]. Its mechanism is illustrated below.

G POI Target Protein (BCR-ABL) PROTAC This compound POI->PROTAC  Binds via  ABL inhibitor E3 E3 Ubiquitin Ligase (IAP) PROTAC->E3  Recruits via  LCL161 derivative Ub Ubiquitin-Proteasome System E3->Ub  Triggers Deg Degradation of BCR-ABL Ub->Deg  Leads to

This mechanism is event-driven, meaning the SNIPER molecule is not consumed in the process and can be recycled to degrade multiple target protein molecules [1].

Research Context of SNIPERs

  • Historical Development: The SNIPER technology was first reported in 2010, designed to degrade proteins like CRABP-II by linking a target ligand to an IAP ligand (Bestatin) [2]. This compound represents an advanced iteration using more potent ligands.
  • Advantages over Inhibitors: Compared to traditional small-molecule inhibitors (like Dasatinib, used in other SNIPERs), this approach removes the target protein from the cell entirely. This can lead to more profound and sustained suppression of oncogenic signaling and may help overcome drug resistance caused by protein overexpression or mutations [4] [1].

References

SNIPER(ABL)-033: Core Characteristics and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 is a Specific and Nongenetic IAP-dependent Protein ERaser. It functions as a heterobifunctional molecule that recruits the ubiquitin-proteasome system to induce the degradation of target proteins [1] [2].

Table 1: Core Characteristics of this compound [3] [2]

Parameter Description
CAS Number 2222354-18-7
Category PROTAC / SNIPER

| Molecular Components | • Target Protein Ligand: HG-7-85-01 (ABL inhibitor) • E3 Ligase Ligand: LCL161 derivative (IAP ligand) • Linker: Connects the two ligands [3] | | Primary Target | BCR-ABL fusion oncoprotein [3] | | Key Quantitative Finding | Induces reduction of BCR-ABL protein with a DC50 of 0.3 µM [3] |

Mechanism of Action and Signaling Pathway

This compound works by bringing an E3 ubiquitin ligase into close proximity with the target protein, BCR-ABL. This event-driven process leads to the polyubiquitination of BCR-ABL, marking it for destruction by the proteasome [1]. The diagram below illustrates this multi-step degradation mechanism.

G SNIPER This compound BCRABL BCR-ABL (Target Protein) SNIPER->BCRABL Binds via ABL inhibitor IAP IAP (cIAP1/XIAP) (E3 Ubiquitin Ligase) SNIPER->IAP Recruits via IAP ligand Proteasome 26S Proteasome BCRABL->Proteasome Translocation Ubiquitin Ubiquitin System IAP->Ubiquitin Activates Ubiquitin->BCRABL Polyubiquitination Degradation BCR-ABL Degradation Proteasome->Degradation Proteolytic Cleavage

Diagram 1: this compound mechanism of action: ubiquitin-mediated BCR-ABL degradation. [3] [1] [2]

Key Experimental Findings and Workflow

The primary evidence for this compound's efficacy comes from cell-based assays measuring the degradation of the BCR-ABL protein.

Table 2: Key Experimental Findings for this compound [3]

Finding Description / Value
Degradation Potency DC50 = 0.3 µM
Degradation Efficiency Significant reduction of BCR-ABL protein levels.

| Control Compounds | • ABL inhibitor activity control: HY-131178 • E3 ligase ligand: HY-128808 • Linker: HY-130500 • E3 ligase ligand + linker: HY-128819 |

A typical experiment to validate this compound activity involves treating BCR-ABL-positive cells, followed by analysis of protein levels. The workflow can be visualized as follows:

G CellCulture Cell Culture (BCR-ABL positive cell line) CompoundTreatment Compound Treatment CellCulture->CompoundTreatment Incubation Incubation (e.g., 4-24 hours) CompoundTreatment->Incubation Harvest Cell Harvest & Lysis Incubation->Harvest WB Western Blot Analysis Harvest->WB Quant Quantification (DC₅₀ calculation) WB->Quant

Diagram 2: Generic experimental workflow for this compound degradation activity assay. [3]

Research Context and Distinguishing Features

  • IAP-based Degraders (SNIPERs): this compound belongs to a subclass of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs) as E3 ligases. IAPs are often overexpressed in cancer cells, and their recruitment can offer parallel degrading pathways, potentially increasing efficiency [1].
  • Advantages over Traditional Inhibitors: As an event-driven degrader, this compound catalytically eliminates the entire BCR-ABL protein, potentially overcoming resistance mutations that arise from prolonged inhibitor treatment and reducing the risk of compensatory protein overexpression [1].

Future Directions and Considerations

While the initial findings on this compound are promising, advancing this compound requires addressing several challenges:

  • Optimization Needs: The complexity of the heterobifunctional warhead can limit drug-like properties, such as oral bioavailability. Further optimization of the linker and ligands is often necessary [1].
  • Broader Profiling: Comprehensive assessment requires evaluating selectivity against other kinases, permeability, metabolic stability, and efficacy in animal models of BCR-ABL-positive leukemia [1] [4].

References

Sniper(abl)-033 qualitative research data

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033: Available Information

The table below consolidates the key technical details found in the search results:

Attribute Description
Name This compound [1] [2] [3]
CAS Number 2222354-18-7 [2] [3]
Category PROTAC / SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) [1] [3]
Target Protein BCR-ABL fusion oncoprotein [2] [3]
Degradation DC₅₀ 0.3 μM [2]
Target Ligand HG-7-85-01 (an ABL kinase inhibitor) [2]
E3 Ligase Ligand A derivative of LCL161 (an IAP antagonist) [2]
Linker A PEG-based linker connecting the two ligands [2]
Mechanism of Action A heterobifunctional molecule that recruits inhibitor of apoptosis proteins (IAPs, a class of E3 ubiquitin ligases) to the BCR-ABL protein, leading to its ubiquitination and degradation by the proteasome [4] [1] [3].

Mechanism of Action Workflow

The following diagram illustrates the general degradation mechanism of SNIPERs, as described in the literature [4] [3]. This workflow is applicable to this compound.

sniper_mechanism POI BCR-ABL (Target Protein) SNIPER This compound POI->SNIPER Proteasome Proteasome POI->Proteasome Polyubiquitinated Protein IAP IAP E3 Ligase (e.g., cIAP1, XIAP) SNIPER->IAP IAP->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

The diagram shows how this compound acts as a molecular bridge, bringing the IAP E3 ligase and the BCR-ABL target protein into proximity. This leads to the ubiquitination of BCR-ABL and its subsequent recognition and degradation by the proteasome [4].

References

Sniper(abl)-033 scientific understanding

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-33 Core Profile

The table below summarizes the key technical information identified for SNIPER(ABL)-33.

Attribute Description
Drug Type Proteolysis-Targeting Chimera (PROTAC) [1]
Alternative Name Specific and Nongenetic IAP-dependent Protein ERaser (SNIPER) [2] [3]
Primary Target Bcr-Abl tyrosine kinase (degrader) [1]
E3 Ligase Ligand IAP (Inhibitor of Apoptosis Protein) [2] [3]
Molecular Formula C61H73F3N10O9S2 [1]
CAS Registry No. 2222354-18-7 [1]
Highest R&D Phase Preclinical (as of the latest data) [1]
Potential Indication Philadelphia chromosome-positive chronic myelogenous leukemia (CML) [1]

Mechanism of Action and Workflow

SNIPER(ABL)-33 is a bifunctional molecule that hijacks the cell's ubiquitin-proteasome system to degrade the BCR-ABL oncoprotein, a key driver in Chronic Myelogenous Leukemia (CML) [2] [3] [4]. The diagram below illustrates this targeted protein degradation mechanism.

G POI Target Protein (BCR-ABL) TernaryComplex Ternary Complex (POI:SNIPER:E3) POI->TernaryComplex  Binds SNIPER SNIPER(ABL)-33 SNIPER->TernaryComplex E3 E3 Ubiquitin Ligase (IAP) E3->TernaryComplex  Recruited UbiquitinatedPOI Polyubiquitinated BCR-ABL TernaryComplex->UbiquitinatedPOI Ubiquitination Degradation Proteasomal Degradation UbiquitinatedPOI->Degradation

A key characteristic of some IAP-based SNIPERs is their ability to induce the co-degradation of both the target protein (BCR-ABL) and the IAP E3 ligase itself (such as cIAP1) [2] [3]. This dual degradation can provide a stronger anti-proliferative effect against cancer cells, which often overexpress IAPs to survive [2] [5].

Research Context and Alternatives

The field of targeted protein degradation is rapidly advancing. The table below situates IAP-based SNIPERs among other major PROTAC technologies.

Degrader Type E3 Ligase Key Characteristics Example Targets
SNIPERs (IAP-based PROTACs) IAP (cIAP1, XIAP) Induces parallel degradation pathways; can degrade both POI and IAPs [2] [3]. BCR-ABL, AR, ER [2]
CRBN-based PROTACs Cereblon (CRBN) Wide target scope; compact warhead allows for better drug-like properties (e.g., oral exposure) [2]. -
VHL-based PROTACs Von Hippel-Lindau (VHL) Well-characterized; high degradation efficiency for many targets [2] [5]. -
MDM2-based PROTACs MDM2 Can be used to degrade oncoproteins or to self-degrade MDM2 to stabilize the tumor suppressor p53 [5]. -

Research and Development Insights

  • Current Status: SNIPER(ABL)-33 remains in the preclinical stage of development. Publicly available data is limited, and no detailed experimental protocols for its specific synthesis or testing have been found in the search results [1].
  • General PROTAC Workflow: While specific protocols for SNIPER(ABL)-33 are not available, the general research and development process for a PROTAC typically involves molecular design and synthesis, ternary complex formation analysis, degradation efficiency assays, and anti-proliferation activity assessment [2] [4] [5].
  • Information Gaps: The search results do not contain specific quantitative data on degradation efficiency (DC50), cytotoxicity (IC50), or pharmacokinetic properties for SNIPER(ABL)-33.

References

Sniper(abl)-033 experimental protocol

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Profile

Table 1: Chemical and Biological Profile of this compound

Attribute Details
CAS Number 2222354-18-7 [1] [2]
Molecular Formula C₆₁H₇₃F₃N₁₀O₉S₂ [1] [2]
Molecular Weight 1211.42 g/mol [1] [2]
Biological Activity Induces reduction of BCR-ABL protein [1] [2]
DC₅₀ 0.3 μM [1] [2]
Mechanism PROTAC molecule; conjugates HG-7-85-01 (ABL inhibitor) to an LCL161 derivative (IAP ligand) via a linker [1] [2]

Table 2: Components of this compound

Component Role Key Identifiers
HG-7-85-01 (ABL inhibitor) Warhead, targets BCR-ABL protein -
LCL161 derivative E3 Ubiquitin Ligase Ligand (IAP ligand) Recruits cellular degradation machinery [1]
Linker Connects warhead and ligand -

Application Notes for Researchers

This compound is a proteolysis-targeting chimera (PROTAC) designed to degrade the oncogenic BCR-ABL protein. Its mechanism relies on simultaneous binding to the target protein and E3 ubiquitin ligase, triggering ubiquitination and subsequent proteasomal degradation of the target [1] [2]. This mechanism is particularly relevant for investigating resistance to conventional kinase inhibitors in cancers like chronic myeloid leukemia (CML).

One of the key ligands used in this compound, HG-7-85-01-NH₂ (CAS: 1258391-29-5), has a molecular formula of C₂₇H₂₇F₃N₆OS and a molecular weight of 540.60 g/mol [3] [4].

Guide to Accessing Full Protocols

The search results do not contain the detailed, step-by-step experimental methodologies you require. Here is a guide on how to locate them:

  • Consult the Primary Literature: The key source cited for this compound is the paper by Shibata et al. titled "Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands" published in Cancer Science (2017 Aug;108(8):1657-1666) [4]. This paper will contain the detailed experimental protocols.
  • Contact Suppliers: Companies that sell the compound, such as MedChemExpress (catalog #HY-111871) and TargetMol (catalog #T18689), may provide additional supporting documentation or technical support upon inquiry [1] [2].
  • Standard Experiment Types: When you access the primary literature, look for specific protocols on:
    • Cellular Degradation Assays: Treating BCR-ABL positive cell lines with this compound and measuring protein levels via Western Blotting to determine DC₅₀ values.
    • Cell Viability/Proliferation Assays: Using assays like MTT or CellTiter-Glo to measure the compound's effect on cell growth.
    • Ubiquitination Assays: Confirming the mechanism by detecting increased ubiquitination of BCR-ABL after compound treatment.
    • In-vivo Formulation & Dosing: The product notes include potential formulations for animal studies, such as solutions in DMSO, suspensions in carboxyl methyl cellulose sodium, or mixtures with PEG300 and Tween 80 [3].

Mechanism of Action Workflow

The following diagram illustrates the theoretical mechanism of action for this compound, based on the described PROteolysis-Targeting Chimeras (PROTAC) concept.

sniper_abl_033_mechanism SNIPER This compound Ternary_Complex Ternary Complex (BCR-ABL : this compound : E3 Ligase) SNIPER->Ternary_Complex  Binds   BCR_ABL BCR-ABL Oncogenic Protein BCR_ABL->Ternary_Complex  Binds   E3_Ligase E3 Ubiquitin Ligase (IAP) E3_Ligase->Ternary_Complex  Binds   Ubiquitination Ubiquitination of BCR-ABL Protein Ternary_Complex->Ubiquitination  Induces   Degradation Proteasomal Degradation Ubiquitination->Degradation  Leads to   Degradation->BCR_ABL  Removes  

References

Framework for Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

In drug development, application notes and protocols for techniques like kinase activity assays or high-throughput screening (HTS) generally follow a standard structure. Below is a template that incorporates your requirements for data tables and visualization.

1. Introduction and Objective

  • Purpose: Clearly state the technique's goal (e.g., "To quantitatively determine the inhibitory effect of Sniper(abl)-033 on a specific kinase pathway").
  • Principle: Briefly describe the scientific principle (e.g., Fluorescence Resonance Energy Transfer (FRET), Luminescence, ELISA).

2. Materials and Reagents This section should list all components with details on suppliers, catalog numbers, and preparation methods. A table is ideal for presenting this information clearly.

3. Experimental Protocol: A Step-by-Step Workflow A detailed, sequential list of procedures is crucial for reproducibility. The diagram below outlines a generic workflow for a drug inhibition assay, which you can adapt for your specific technique.

G start Plate Preparation (Seed cells or add enzyme) step1 Pre-incubation (Add inhibitor/control) start->step1 step2 Add Substrate/Activator step1->step2 step3 Incubation Period step2->step3 step4 Signal Detection (e.g., fluorescence, luminescence) step3->step4 end Data Analysis step4->end

4. Data Analysis and Calculations

  • Formula: Provide the exact formula for calculating results (e.g., % Inhibition = [(Control - Test) / (Control - Blank)] * 100).
  • Software: Specify any data analysis software or statistical methods used.

5. Summary of Key Experimental Parameters Structured tables are excellent for summarizing critical quantitative data from the methodology for quick reference and comparison.

Table 1: Example Reagent Setup Table

Component Stock Concentration Final Assay Concentration Storage Conditions
This compound 10 mM (in DMSO) 0.1 - 10 µM -20°C, protected from light
Assay Buffer 1X 1X 4°C
ATP Solution 10 mM 10 µM -20°C

Table 2: Example Instrument Settings Table

Parameter Setting
Detection Mode Fluorescence (Top Read)
Excitation Wavelength 540 nm
Emission Wavelength 580 nm
Read Time 100 ms
Temperature 25°C

Suggestions for Finding the Information You Need

  • Refine Your Search Terms: Try searching for the biological target (e.g., "Abl kinase inhibitors") along with the numeric code "033". The core activity ("abl") is a well-known kinase family, so information on screening techniques for such targets is publicly available.
  • Consult Scientific Databases: Search specialized databases like:
    • PubMed / PubMed Central: For peer-reviewed academic papers.
    • Google Scholar: For a broader range of scientific literature.
    • USPTO or EPO Patent Databases: Companies often disclose detailed experimental methods in patent applications long before full publication. Searching for "Sniper abl 033" or the target in these databases could yield very detailed protocols.
  • Reach Out Directly: If you know the institution or company developing this compound, contacting the corresponding author or research department directly can be the most effective way to obtain precise protocols.

Sniper(abl)-033 in vivo application

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Application Notes

Introduction this compound is a bifunctional protein degrader from the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) class [1]. It is designed to target the BCR-ABL fusion protein, a key oncogenic driver in Philadelphia chromosome-positive leukemias, for degradation [2] [3].

The molecule consists of three key elements [2]:

  • POI Ligand: HG-7-85-01, an ABL kinase inhibitor.
  • E3 Ligase Ligand: A derivative of LCL161, which targets cellular Inhibitor of Apoptosis Proteins (cIAP1).
  • Linker: A chemical connector, reported to contain a polyethylene glycol (PEG) unit, conjugating the two ligands.

Its primary mechanism is an event-driven process that hijacks the cell's native ubiquitin-proteasome system to eliminate the target protein [4] [5].

Mechanism of Action and Signaling Pathway

This compound degrades BCR-ABL by recruiting IAP E3 ubiquitin ligases, which leads to downstream suppression of oncogenic signaling. The diagram below illustrates this process and its effects.

architecture compound This compound ternary Ternary Complex Formation compound->ternary Binds both proteins abl BCR-ABL Oncogenic Protein abl->ternary iap IAP E3 Ubiquitin Ligase (cIAP1/XIAP) iap->ternary ubiquitination Polyubiquitination of BCR-ABL ternary->ubiquitination E3 Ligase Activity degradation Proteasomal Degradation ubiquitination->degradation Ubiquitin Tag signal_off Suppressed Oncogenic Signaling degradation->signal_off Reduced Protein Level growth_inhibit Growth Inhibition of CML Cells signal_off->growth_inhibit Phospho-STAT5/CrkL↓

Quantitative Activity Profile

The biological activity of this compound has been characterized in vitro, as summarized in the table below.

Parameter Value Experimental Context
DC₅₀ (BCR-ABL Degradation) 0.3 μM Reduction of BCR-ABL protein levels in cells [2] [3].
IC₅₀ (Enzyme Inhibition) Not explicitly reported for the degrader. The ABL inhibitor warhead (HG-7-85-01) is a known potent inhibitor.

Suggested Experimental Workflow

For researchers aiming to validate the activity of this compound, the following in vitro workflow is recommended based on standard practices for characterizing targeted protein degraders.

workflow cluster_mechanism Mechanism Confirmation start Treat BCR-ABL+ Cells (e.g., K562 CML cell line) step1 Dose-Response Treatment (Varying conc. of this compound) start->step1 step2 Incubation (Typically 4-18 hours) step1->step2 step3 Cell Lysis and Western Blot Analysis step2->step3 m1 Co-treatment with Proteasome Inhibitor (e.g., MG-132) step2->m1 m2 Co-treatment with IAP Ligand (to induce competitive inhibition) step2->m2 step4 Quantify BCR-ABL Protein Loss (Calculate DC₅₀) step3->step4 step5 Functional Downstream Assays step4->step5

Key Experimental Details:

  • Cell Lines: The prototypical chronic myeloid leukemia (CML) cell line K562 is a relevant model for these studies, as it expresses the BCR-ABL oncoprotein [6].
  • Mechanism Validation: To confirm that degradation is dependent on the ubiquitin-proteasome system and specific to IAP recruitment, key control experiments include [6]:
    • Using a protasome inhibitor (e.g., MG-132) to block degradation.
    • Using excess IAP ligand (e.g., LCL161) to compete with this compound for E3 ligase binding and inhibit degradation.
  • Functional Assays: Following confirmation of degradation, downstream biological effects can be measured by [6]:
    • Western Blot to detect reduction in phosphorylation of BCR-ABL substrates like STAT5 and CrkL.
    • Cell Viability Assays (e.g., MTT or CellTiter-Glo) to assess anti-proliferative effects in CML cells over a longer duration (e.g., 72-96 hours).

Research Considerations

  • IAP Synergy: A unique feature of some IAP-recruiting degraders, including other SNIPERs, is their ability to induce the autodegradation of IAPs themselves (like cIAP1) alongside the target protein [1]. This dual action may provide an enhanced anti-proliferative effect in cancer cells that overexpress IAPs.
  • Comparison with Other Degraders: Within the same series of molecules, SNIPER(ABL)-039 (which uses Dasatinib as its warhead) demonstrated superior potency with a DC₅₀ of 10 nM for degrading BCR-ABL [6]. This suggests that the choice of the protein-of-interest ligand is a critical factor in optimizing degrader efficacy.

Conclusion

This compound serves as a valuable proof-of-concept tool for degrading BCR-ABL. While its in vitro DC₅₀ is in the micromolar range, its well-defined mechanism provides a solid foundation for further investigation. Future work should focus on in vivo efficacy studies in CML xenograft models and further optimization of the degrader's pharmacokinetic properties.

References

Sniper(abl)-033 cell culture treatment

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Application Notes

1. Compound Overview & Mechanism of Action this compound is a heterobifunctional molecule known as a PROTAC (Proteolysis Targeting Chimera) or specifically, a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser). It is designed to degrade the BCR-ABL fusion protein, a key oncogenic driver in certain leukemias [1].

Its structure consists of three elements [2] [3] [4]:

  • Target Protein Ligand: HG-7-85-01, an inhibitor of the ABL kinase protein.
  • E3 Ubiquitin Ligase Ligand: A derivative of LCL161, which recruits Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1.
  • Linker: A chemical chain connecting the two ligands.

Its mechanism is event-driven [1]. The molecule simultaneously binds to the BCR-ABL protein and an E3 ubiquitin ligase, forming a ternary complex. This brings the E3 ligase close to the target protein, leading to the transfer of ubiquitin chains onto BCR-ABL. The ubiquitinated protein is then recognized and degraded by the cell's proteasome. This degradation is catalytic, meaning a single this compound molecule can facilitate the destruction of multiple target proteins.

2. Key Quantitative Data Table 1: Physicochemical & Biochemical Profile of this compound

Property Value / Description Source
Molecular Weight 1211.42 g/mol [2] [3] [4]
Molecular Formula C₆₁H₇₃F₃N₁₀O₉S₂ [2] [3] [4]
CAS Number 2222354-18-7 [2] [3] [4]
DC₅₀ 0.3 µM (concentration for 50% protein degradation) [2] [3]
Target Protein BCR-ABL [2] [3] [4]
E3 Ligase Ligand LCL161 derivative (recruiting IAP) [2] [3]

Table 2: Component Ligand Information

Ligand Role CAS Number Molecular Weight
HG-7-85-01-NH₂ ABL inhibitor (Target ligand) 1258391-29-5 540.60 g/mol [5]

3. Recommended Cell Treatment Protocol This protocol is a generalized guideline based on common practices for small-molecule protein degraders. Researchers must empirically determine optimal conditions for their specific cell system.

A. Preparation

  • Compound Handling: this compound is typically supplied as a lyophilized powder. Store it desiccated at -20°C [4].
  • Stock Solution Preparation:
    • Resuspend the compound in high-quality DMSO to create a concentrated stock solution (e.g., 10-100 mM).
    • Vortex and sonicate briefly to ensure complete dissolution.
    • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C [4].
  • Cell Seeding: Seed appropriate cells (e.g., BCR-ABL positive cell lines like K562) in culture vessels at a density that ensures they are in the logarithmic growth phase during treatment (e.g., 30-50% confluence for adherent cells). Use standard cell culture protocols [6] [7] [8].

B. Treatment

  • Working Solution: Prepare a treatment medium by diluting the DMSO stock solution into pre-warmed complete cell culture medium. The final concentration of DMSO should be kept constant and low (typically ≤0.1%) across all treatment groups, including vehicle controls.
  • Dosing: Replace the old medium in the culture vessel with the treatment medium containing this compound. A common starting concentration for treatment is 0.1-1 µM, with a DC₅₀ of 0.3 µM as a reference [2] [3]. A standard treatment duration is 24 hours, but a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to characterize degradation kinetics.
  • Controls: Always include:
    • Vehicle Control: Cells treated with the same final concentration of DMSO.
    • Positive Control: If available, an established degrader for your system.
    • Target Inhibitor Control: HG-7-85-01 alone to observe inhibitory effects without degradation.

C. Post-Treatment Analysis

  • Harvesting Cells: After treatment, collect cells for downstream analysis.
  • Assessing Degradation Efficacy:
    • Western Blotting: The primary method to confirm BCR-ABL protein degradation.
    • Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to determine anti-proliferative effects.
    • Apoptosis Assays: (e.g., Annexin V staining) as SNIPERs can induce caspase-mediated apoptosis [1].

Experimental Workflow & Mechanism

The following diagrams outline the recommended experimental workflow and the molecular mechanism of action for this compound.

G cluster_workflow This compound Treatment Workflow cluster_mechanism Molecular Mechanism of this compound Start Prepare Stock Solution (DMSO) Seed Seed & Culture Target Cells Start->Seed Treat Dilute & Treat Cells Seed->Treat Harvest Harvest Cells Treat->Harvest Analyze Analyze Degradation Harvest->Analyze Analyze->Start Optimize SNIPER This compound Ternary Ternary Complex Formation SNIPER->Ternary Binds POI Target Protein (BCR-ABL) POI->Ternary Recruits E3 E3 Ubiquitin Ligase (IAP) E3->Ternary Recruits Ubiquitination Polyubiquitination of BCR-ABL Ternary->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

Critical Considerations for Researchers

  • Ligand Activity: The component ligands (HG-7-85-01 and the LCL161 derivative) have their own biological activities. Including control groups treated with these ligands alone is essential to distinguish degradation effects from simple inhibition or IAP antagonism [5] [1].
  • Cell Line Variability: Efficacy is highly dependent on cellular context, particularly the expression levels of the target protein (BCR-ABL) and the required E3 ligases (IAPs). These factors should be characterized in your chosen model system [1].
  • Solubility and Stability: The high molecular weight may present challenges with solubility and cell permeability. Monitor the stability of the compound in culture medium over the treatment period [3] [4].
  • Off-target Effects: As with most degraders, validate that observed phenotypes are due to on-target degradation by using appropriate controls and rescue experiments.

References

Compound Background and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 is a specific and nongenetic IAP-dependent protein eraser (SNIPER), a class of proteolysis-targeting chimeras (PROTACs) that recruit Inhibitor of Apoptosis Proteins (IAPs) as E3 ubiquitin ligases [1]. Its structure consists of three key parts [2] [3]:

  • Target Protein Ligand: HG-7-85-01, an ABL kinase inhibitor.
  • E3 Ligase Ligand: A derivative of LCL161, an IAP antagonist.
  • Linker: A chemical chain connecting the two ligands.

Its mechanism is event-driven [1]. The molecule simultaneously binds to the BCR-ABL protein and an IAP E3 ubiquitin ligase, forming a ternary complex. This brings the E3 ligase into proximity with the target protein, leading to the transfer of ubiquitin chains onto BCR-ABL. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome [1] [4]. This compound itself is recycled and can catalyze multiple rounds of degradation [1].

The diagram below illustrates this targeted protein degradation mechanism.

G SNIPER SNIPER(ABL)-0331. ABL Inhibitor (HG-7-85-01)2. Linker3. IAP Ligand (LCL161 deriv.) SNIPER->SNIPER Recycled Complex Ternary Complex SNIPER->Complex Binds BCRABL BCR-ABL (Target Protein) BCRABL->Complex Binds IAP IAP (E3 Ubiquitin Ligase) IAP->Complex Recruited Ubiquitinated Ubiquitinated BCR-ABL Complex->Ubiquitinated Ubiquitination Proteasome Proteasome Ubiquitinated->Proteasome Recognition Degraded BCR-ABL Degraded Proteasome->Degraded Degradation

Mechanism of Targeted Protein Degradation by this compound

Key Quantitative Data and Properties

The tables below summarize the core chemical, biological, and experimental data for this compound.

Table 1: Chemical and Biological Profile of this compound

Property Description / Value
Molecular Formula C61H73F3N10O9S2 [2] [3]
Molecular Weight 1211.42 g/mol [2] [3]
CAS Number 2222354-18-7 [2] [3]
Primary Target BCR-ABL fusion protein [2]
Mechanism of Action BCR-ABL degrader (PROTAC/SNIPER) [2] [5]
Degradation Potency (DC50) 0.3 µM [2] [3]

Table 2: Experimental Handling and Solubility

Aspect Specification
Storage Store under recommended conditions in the Certificate of Analysis. Typically, powder: -20°C for 3 years; in solvent: -80°C for 1 year [2] [3].
Shipping Room temperature in continental US; may vary elsewhere [2].
Solubility (DMSO) ~125 mg/mL (~103.2 mM) (estimated from ligand properties [6])
Predicted Density 1.316 g/cm³ [3]

Experimental Protocols

These protocols outline key experiments for evaluating the efficacy and mechanism of this compound.

Protocol 1: In Vitro Degradation of BCR-ABL Protein

This protocol assesses the core protein degradation activity of this compound in cells.

  • Objective: To determine the concentration-dependent and time-dependent degradation of BCR-ABL protein by this compound.
  • Materials:
    • BCR-ABL-positive cell line (e.g., K562, KU812)
    • This compound (e.g., HY-111871, T18689)
    • DMSO (vehicle control)
    • Proteasome inhibitor (e.g., MG132, 10 µM)
    • Lysis buffer, SDS-PAGE equipment, Western blot apparatus
    • Anti-BCR-ABL antibody, anti-actin/α-tubulin antibody
  • Method:
    • Cell Culture: Maintain cells in appropriate medium. Seed cells in multi-well plates and allow to adhere overnight.
    • Compound Treatment:
      • Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration is ≤0.1%.
      • Treat cells with this compound (e.g., 0.01-10 µM range) or DMSO control for a predetermined period (e.g., 6-24 hours).
      • For mechanism confirmation, pre-treat or co-treat a set of cells with MG132 for 4-6 hours.
    • Sample Analysis:
      • Lyse cells and determine protein concentration.
      • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
      • Probe the membrane with anti-BCR-ABL and loading control antibodies.
  • Data Analysis: Quantify band intensity. Plot % BCR-ABL protein remaining vs. compound concentration to calculate the DC50 value (typically ~0.3 µM [2]).
Protocol 2: Confirming Ubiquitin-Proteasome System (UPS) Dependence

This protocol verifies that degradation occurs specifically via the ubiquitin-proteasome pathway.

  • Objective: To confirm that this compound-induced degradation of BCR-ABL is mediated by the proteasome and involves ubiquitination.
  • Materials:
    • Same as Protocol 1, plus:
    • Ubiquitin-activating enzyme (E1) inhibitor (e.g., MLN7243, 1-10 µM)
    • Plasmid for expression of tagged-ubiquitin (e.g., HA-Ubiquitin)
    • Immunoprecipitation reagents.
  • Method:
    • Inhibitor Studies: Treat cells with this compound in the presence or absence of MG132 or MLN7243. Analyze BCR-ABL levels by Western blot as in Protocol 1. Proteasome/E1 inhibition should rescue degradation [4].
    • Ubiquitination Assay:
      • Transfect cells with HA-Ubiquitin plasmid.
      • Treat transfected cells with this compound or control compounds (e.g., unconjugated mix of HG-7-85-01 and LCL161 derivative) in the presence of MG132 to accumulate ubiquitinated proteins.
      • Lyse cells and perform immunoprecipitation using an anti-HA antibody.
      • Immunoblot the precipitates with an anti-BCR-ABL antibody to detect higher molecular weight smears, indicating polyubiquitinated BCR-ABL [4].
  • Data Analysis: Successful UPS-dependent degradation is confirmed if inhibitors block degradation and if polyubiquitinated BCR-ABL is detected specifically in this compound treated samples.

The following diagram summarizes the key experimental workflow for these protocols.

G Start Seed BCR-ABL+ Cells A1 Treat with: - this compound - DMSO (Control) - +/- Inhibitors Start->A1 A2 Incubate (6-24 hours) A1->A2 B2 Co-treat with: MG132 or MLN7243 A1->B2 Path A: Degradation A3 Harvest Cells and Lyse A2->A3 A4 Western Blot Analysis A3->A4 A5 Quantify BCR-ABL Level (Calculate DC₅₀) A4->A5 B1 Confirm UPS Mechanism A4->B1 B3 Perform Ubiquitination Assay B1->B3 B2->A3

This compound Experimental Workflow

Critical Notes for Researchers

  • Specificity: this compound may also induce autodegradation of cIAP1, which is a common effect of IAP-based degraders [4]. Always monitor cIAP1 levels as part of the experimental readout.
  • Solubility and Formulation: For in vivo studies, the compound may require specific formulations. One suggested in vivo injection formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline [3]. Optimization is often necessary.
  • Control Experiments: It is crucial to include control compounds, including the unconjugated mixture of the ABL inhibitor and the IAP ligand, to demonstrate that degradation requires the bifunctional chimera [4].
  • Research Use Only: This compound is for research use only and is not for human consumption [2] [3].

Conclusion

This compound represents a powerful tool for targeted protein degradation research, specifically for the BCR-ABL oncoprotein. The provided data and protocols offer a foundation for researchers to investigate its mechanism and efficacy. As a SNIPER, it highlights the potential of IAP-recruiting PROTACs in drug discovery, particularly in oncology, where IAPs are often overexpressed [1] [4].

References

The Closest Identified Analog: SNIPER(ABL)-062

Author: Smolecule Technical Support Team. Date: February 2026

While data for SNIPER(ABL)-033 was not located, the search results describe a highly similar compound, SNIPER(ABL)-062, which also induces the degradation of the BCR-ABL oncoprotein [1].

The table below summarizes the available information on this analog:

Property Description for SNIPER(ABL)-062
Target Protein BCR-ABL (an oncogenic driver in Chronic Myeloid Leukemia) [1]
Mechanism of Action Recruits E3 ubiquitin ligases (cIAP1/2, XIAP) to tag BCR-ABL for proteasomal degradation [1]
Reported Outcomes Induces complete degradation of BCR-ABL and inhibits BCR-ABL-mediated signaling pathways [1]
Quantitative Data Not specified in the available search results.
Specific Protocols Not detailed in the available search results.

General Workflow for SNIPER-Induced Protein Degradation

Although specific step-by-step protocols for SNIPER(ABL) compounds are not provided in the search results, their mechanism follows the established event-driven pharmacology of targeted protein degradation [2]. The diagram below illustrates this general experimental workflow and the underlying signaling logic.

G Compound SNIPER(ABL) Compound TernaryComplex Ternary Complex (E3:SNIPER:BCR-ABL) Compound->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., cIAP1) E3Ligase->TernaryComplex Recruited TargetProtein Target Protein (BCR-ABL) TargetProtein->TernaryComplex Recruited Ubiquitination Poly-Ubiquitination of BCR-ABL TernaryComplex->Ubiquitination Catalyzes Degradation Proteasomal Degradation Ubiquitination->Degradation Targets to

Diagram 1: General mechanism of SNIPER-induced protein degradation. The SNIPER molecule acts as a bridge, facilitating the ubiquitination and subsequent degradation of the target oncoprotein [2] [1].

Key experimental steps to validate this mechanism typically include:

  • Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to confirm that the SNIPER molecule simultaneously binds both the target protein (BCR-ABL) and the E3 ubiquitin ligase, forming a stable complex [2] [3].
  • Degradation Analysis in Cell Lines: Treating relevant leukemic cell lines (e.g., K562) with the compound and measuring the reduction in BCR-ABL protein levels over time via Western Blotting [1].
  • Mechanism Validation: Using control experiments with proteasome inhibitors (e.g., MG-132) or E3 ligase knockdown to confirm that degradation is dependent on the ubiquitin-proteasome system [3] [1].
  • Functional Phenotypic Assays: Conducting cell proliferation assays (e.g., CCK-8, MTT) and apoptosis assays (e.g., Annexin V staining) to confirm that the degradation of BCR-ABL translates to a therapeutic effect [1].

How to Locate More Detailed Information

Given that the specific data for this compound is not publicly available in the searched sources, I suggest the following steps to find it:

  • Search Specialized Scientific Databases: The compound is likely documented in deeper detail in patent filings or in the primary research article where it was first reported. I can help you search for this if you provide the author's name or the journal it was published in.
  • Refine Your Search Terms: The term "SNIPER" is sometimes used interchangeably with "PROTAC" in the literature [2] [1]. Searching for "PROTAC BCR-ABL" may yield additional relevant protocols and data that are directly applicable.

References

Sniper(abl)-033 CML treatment studies

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL) Application Notes

Background and Rationale Chronic Myelogenous Leukemia (CML) is primarily driven by the oncogenic BCR-ABL fusion protein, a constitutively active tyrosine kinase [1]. While Tyrosine Kinase Inhibitors (TKIs) like imatinib and dasatinib have been revolutionary, drug resistance—often due to point mutations in the BCR-ABL kinase domain—remains a significant clinical challenge [1] [2]. Protein degradation technologies, such as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), offer an alternative therapeutic strategy by targeting the BCR-ABL protein for destruction via the Ubiquitin-Proteasome System (UPS), thereby overcoming mere inhibition [1] [3].

Mechanism of Action of SNIPER(ABL) SNIPERs are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery. As shown in the diagram below, they consist of three key elements:

  • A target protein ligand (e.g., dasatinib) that binds to BCR-ABL.
  • An E3 ubiquitin ligase ligand (e.g., an LCL161 derivative) that recruits cellular IAP proteins (cIAP1/XIAP).
  • A chemical linker that connects the two ligands.

Once the molecule binds both the target and the E3 ligase, it forms a ternary complex that facilitates the polyubiquitination of BCR-ABL. The ubiquitin-tagged protein is then recognized and degraded by the proteasome [1] [4].

G SNIPER SNIPER(ABL) Molecule ABL BCR-ABL (Target Protein) SNIPER->ABL  Target Ligand IAP cIAP1/XIAP (E3 Ubiquitin Ligase) SNIPER->IAP  E3 Ligand Ub Polyubiquitination ABL->Ub Induces IAP->Ub Induces Deg Proteasomal Degradation Ub->Deg

Quantitative Profiling of SNIPER(ABL) Compounds

The design of SNIPER(ABL) compounds involves optimizing the combination of ABL inhibitors, IAP ligands, and linkers. The most potent compound identified in the literature is SNIPER(ABL)-39.

Table 1: Profile of Lead SNIPER(ABL) Compound [1]

Parameter Specification for SNIPER(ABL)-39
Target Ligand Dasatinib
E3 Ligand LCL161 derivative
Linker Polyethylene Glycol (PEG) × 3
Key Mechanism Induces ubiquitination and proteasomal degradation of BCR-ABL
Primary E3 Ligases Involves both cIAP1 and XIAP
Cellular Consequences Inhibition of STAT5 and CrkL phosphorylation; suppression of CML cell growth

Comparative Analysis of BCR-ABL Degraders Different E3 ligase ligands conjugated to ABL inhibitors yield varying degradation efficiencies.

Table 2: Comparative Efficacy of Dasatinib-Based Degraders in K562 Cells [4]

Degrader Name E3 Ligase Recruited BCR-ABL Degradation Growth Suppression (48h)
DAS-IAP IAP (cIAP1/XIAP) Effective Potent
DAS-CRBN Cereblon (CRBN) Effective Potent
DAS-VHL von Hippel-Lindau (VHL) Negligible Weak

Detailed Experimental Protocols

Protocol 1: Assessing BCR-ABL Protein Degradation by Western Blot Objective: To evaluate the protein knockdown activity of SNIPER(ABL) compounds in CML cell lines.

  • Cell Culture: Maintain human CML cells (e.g., K562, KCL-22) in RPMI-1640 medium supplemented with 10% FBS and antibiotics [1].
  • Compound Treatment: Treat cells at ~70-80% confluence with varying concentrations of SNIPER(ABL) compounds (e.g., 0.1-10 µM). Include controls (DMSO vehicle) and proteasome inhibitor (e.g., MG-132, 10 µM) to confirm UPS dependence.
  • Incubation: Incubate for a defined period (e.g., 6-24 hours).
  • Cell Lysis: Collect cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA assay.
  • Western Blotting:
    • Separate equal protein amounts by SDS-PAGE.
    • Transfer to PVDF membrane.
    • Probe with primary antibodies against: BCR-ABL, cIAP1, XIAP, phospho-STAT5, phospho-CrkL, and a loading control (e.g., GAPDH).
    • Use appropriate HRP-conjugated secondary antibodies and detect via chemiluminescence [1].

Protocol 2: Cell Growth Inhibition (Proliferation) Assay Objective: To determine the cytostatic effect of SNIPER(ABL) compounds.

  • Cell Seeding: Seed K562 cells in 96-well plates at a density of 5,000-10,000 cells per well.
  • Compound Treatment: Treat cells with a serial dilution of the test compound. A key control is DAS-meIAP, an inactive degrader that contains a methylated IAP ligand (cannot recruit E3 ligase) but retains kinase inhibitory activity [4].
  • Incubation: Incubate cells for 48 hours.
  • Viability Measurement: Assess cell viability using a standard MTT or CellTiter-Glo assay. Measure absorbance/luminescence with a plate reader.
  • Data Analysis: Calculate the percentage of growth inhibition and the half-maximal inhibitory concentration (IC₅₀) [4].

Protocol 3: Drug Wash-Out Experiment to Demonstrate Sustained Effect Objective: To differentiate the prolonged action of a degrader from the transient effect of a kinase inhibitor.

  • Treatment Phase: Treat K562 cells with DAS-IAP (active degrader), DAS-meIAP (inactive degrader control), or dasatinib (inhibitor control) at their respective IC₅₀ concentrations for 6-8 hours.
  • Wash-Out: Carefully wash the cells with PBS to completely remove the compounds.
  • Reseeding and Monitoring: Resuspend the cells in fresh compound-free medium and continue the culture for several days.
  • Analysis: Monitor cell growth (e.g., by cell counting) and analyze BCR-ABL protein levels and phosphorylation of downstream signals (STAT5, CrkL) at 24, 48, and 72 hours post-wash-out. The sustained suppression of BCR-ABL and cell growth is a key indicator of successful degradation [4].

Key Experimental Insights

  • Linker Optimization is Critical: The length and composition of the linker (e.g., PEG x 3 in SNIPER(ABL)-39) profoundly impact degradation efficacy by influencing the formation of a productive ternary complex [1].
  • Validate Mechanism with Controls: Always include critical control compounds:
    • Proteasome inhibitor (e.g., MG-132) to confirm UPS involvement.
    • Inactive degrader (e.g., DAS-meIAP) to isolate degradation effects from simple kinase inhibition [4].
  • Prolonged Effect is a Key Advantage: The wash-out experiment demonstrates that degradation offers a more durable suppression of BCR-ABL signaling and cell growth compared to kinase inhibition alone, highlighting its therapeutic potential [4].

References

Sniper(abl)-033 protein knockdown procedure

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Key Data

SNIPER(ABL)-033 is a chimeric degrader molecule designed to target the BCR-ABL oncoprotein for degradation. Its key characteristics are summarized below.

Property Description
CAS No. 2222354-18-7 [1]
Category PROTAC/SNIPER [1]
Target Protein BCR-ABL [1] [2]
E3 Ligase Ligand LCL161 derivative [2]
Target Protein Ligand HG-7-85-01 (ABL inhibitor) [2]
DC₅₀ (Degradation Concentration 50%) 0.3 μM [2]
Mechanism Ubiquitin-proteasome system [1] [3]

Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound induces the degradation of the BCR-ABL protein.

G SNIPER This compound ABL BCR-ABL Target Protein SNIPER->ABL  Binds IAP IAP (XIAP/cIAP1) E3 Ubiquitin Ligase SNIPER->IAP  Recruits PolyUb Polyubiquitination IAP->PolyUb  Ubiquitinates Degradation Proteasomal Degradation PolyUb->Degradation  Leads to

The diagram shows that this compound acts as a bifunctional chimera, bringing the E3 ubiquitin ligase into close proximity with the target protein, leading to its destruction [1] [3]. The degradation is mediated specifically by the ubiquitin-proteasome pathway [1].

Inferred Experimental Guidelines

Based on the general principles of SNIPER technology and the specific data point for this compound, a potential knockdown procedure can be outlined. The table below lists critical parameters that require empirical determination.

Parameter Suggested Starting Point & Notes
Cell Lines BCR-ABL positive cells (e.g., K562 chronic myeloid leukemia cells).
Treatment Concentration A range from low nM to 10 µM, with a DC₅₀ of 0.3 µM [2].
Treatment Duration 6 to 24 hours; optimal time for maximal degradation must be confirmed by time-course experiment.
Validation Method Western blotting to assess reduction in BCR-ABL protein levels.
Specificity Controls Test for off-target degradation of other proteins (e.g., other nuclear receptors) [3].
Mechanism Confirmation Co-treatment with proteasome inhibitor (e.g., MG132) to block degradation [3] [4].

Critical Validation Steps

To confirm that the observed protein loss is due to the intended mechanism, the following control experiments are essential.

  • Confirm Ubiquitin-Proteasome System (UPS) Dependency: Co-treat cells with a proteasome inhibitor like MG132 (10-20 µM) or Bortezomib. Inhibition of proteasomal activity should rescue the this compound-induced reduction of BCR-ABL protein levels [3] [4].
  • Verify Specificity of the SNIPER Molecule: Treat cells with a combination of the individual ligands (the IAP ligand and the ABL inhibitor) that are not linked together. This combination should not induce significant degradation of BCR-ABL, demonstrating that the chimeric structure is critical for the effect [3] [4].

References

Application Note: SNIPER Technology for Targeted Protein Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Targeted Protein Degradation and SNIPERs

Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a groundbreaking class of bifunctional chimeric molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for the selective degradation of pathogenic proteins [1] [2]. This technology addresses a critical bottleneck in conventional drug discovery: the "undruggability" of approximately 60% of disease-associated proteins, including transcription factors, scaffold proteins, and other entities lacking well-defined active sites for inhibitor binding [3] [2]. SNIPERs, along with the related PROteolysis-TArgeting Chimeras (PROTACs), mark a paradigm shift from inhibition to elimination, catalytically removing the target protein and thus ablating all its functions [1] [4].

The core innovation lies in the bifunctional design. A typical SNIPER molecule consists of three key elements:

  • A ligand that binds with high affinity to the Protein of Interest (POI).
  • A ligand that recruits a specific E3 ubiquitin ligase, most commonly the cellular Inhibitor of Apoptosis Protein 1 (cIAP1).
  • A chemical linker that connects the two ligands, facilitating the formation of a productive ternary complex [2].

This configuration brings the E3 ligase into proximity with the POI, leading to the polyubiquitination of the POI, primarily through K48-linked chains. This ubiquitin tag serves as a molecular signal for recognition and proteolytic destruction by the 26S proteasome [1] [5] [2]. The catalytic mode of action allows a single SNIPER molecule to mediate multiple rounds of degradation, offering the potential for sustained efficacy at low doses and reducing the likelihood of off-target effects [3].

Mechanism of Action: From Ternary Complex Formation to Proteasomal Degradation

The degradation process initiated by SNIPERs is a precise, multi-stage biochemical event that leverages the native ubiquitin-proteasome pathway. The mechanism can be broken down into the following sequential steps, as illustrated in the diagram below:

sniper_mechanism POI POI TernaryComplex TernaryComplex POI->TernaryComplex E3 E3 E3->TernaryComplex SNIPER SNIPER SNIPER->SNIPER 5. SNIPER Recycle SNIPER->TernaryComplex 1. Binds both POI and E3 Ligase UbiquitinatedPOI UbiquitinatedPOI TernaryComplex->UbiquitinatedPOI 2. POI Ubiquitination Proteasome Proteasome UbiquitinatedPOI->Proteasome 3. Recognition & Translocation DegradedFragments DegradedFragments Proteasome->DegradedFragments 4. Proteolytic Degradation

Figure 1: SNIPER-Induced Targeted Protein Degradation Mechanism. SNIPER molecules (red) recruit the target protein (yellow) and an E3 ubiquitin ligase (green), leading to ubiquitination and proteasomal degradation of the target.

The Ubiquitin-Proteasome System Cascade

The UPS is a highly conserved and regulated cellular machinery. The process of ubiquitination involves a sequential cascade of enzymes [1] [5]:

  • Activation: A ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.
  • Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).
  • Ligation: An E3 ubiquitin ligase, such as cIAP1 recruited by SNIPER, recognizes the target protein and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the target protein.

The 26S proteasome is a massive 2.5 MDa multi-subunit complex responsible for the degradation of polyubiquitinated proteins. It consists of a 20S core particle (CP) that contains the proteolytic active sites, capped by one or two 19S regulatory particles (RP) [5]. The 19S RP recognizes the ubiquitin tag, deubiquitinates the substrate, unfolds it, and translocates it into the 20S CP for degradation into small peptides [6] [5].

Key Experimental Protocols for SNIPER Development and Validation

The development and evaluation of SNIPER compounds involve a series of in vitro and cellular assays to confirm target engagement, degradation efficacy, and mechanistic validation.

Protocol 1: In Vitro Ubiquitination Assay

Purpose: To demonstrate the direct ubiquitination of the target protein induced by the SNIPER compound in a controlled, cell-free system [2].

Methodology:

  • Reconstitution: Combine purified components of the UPS in a test tube: E1 enzyme, E2 enzyme (e.g., UbcH5b), the E3 ligase (cIAP1), ubiquitin, ATP, and the purified target protein.
  • Treatment: Add the SNIPER compound to the reaction mixture. Include control groups without the SNIPER, without the E3 ligase, or with an inactive analog.
  • Incubation: Allow the reaction to proceed at 30°C for 1-2 hours.
  • Detection: Terminate the reaction and analyze the products by SDS-PAGE followed by Western blotting. Use an antibody specific to the target protein to detect upward shifts in molecular weight, indicating the attachment of ubiquitin chains. The blot can be re-probed with an anti-ubiquitin antibody for confirmation.

Key Considerations:

  • This assay provides direct biochemical evidence that degradation is mediated by the UPS.
  • The use of a specific E2 enzyme, such as UbcH5b, which often partners with cIAP1, is critical for a robust signal [2].
Protocol 2: Cellular Protein Degradation and EC50 Determination

Purpose: To quantify the potency and efficacy of SNIPER-induced protein degradation in live cells and determine the half-maximal effective concentration (EC₅₀).

Methodology:

  • Cell Culture: Seed appropriate cell lines endogenously or exogenously expressing the target protein in multi-well plates.
  • Dosing: Treat cells with a serial dilution of the SNIPER compound (e.g., from 1 nM to 10 µM) for a predetermined time (typically 4-24 hours). Include a DMSO vehicle control.
  • Cell Lysis: Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantification: Perform Western blot analysis on the whole-cell lysates. Use antibodies against the target protein and a loading control (e.g., GAPDH, β-Actin).
  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein level to the loading control. Plot the normalized protein level (%) against the logarithm of the compound concentration and fit the data with a four-parameter logistic model to calculate the EC₅₀ value.
Protocol 3: Mechanistic Validation via Rescue Experiments

Purpose: To confirm that the observed protein loss is specifically due to proteasomal degradation and is dependent on the recruited E3 ligase.

Methodology:

  • Pre-treatment: Incubate cells with specific pharmacological inhibitors prior to and during SNIPER treatment.
    • Proteasome Inhibition: Use MG-132 (10 µM) or Bortezomib (100 nM) for 2-6 hours.
    • E1 Inhibition: Use MLN7243 (Pevonedistat, 1 µM) for 2-6 hours.
  • SNIPER Treatment: Add the SNIPER compound at its established EC₅₀ or EC₉₀ concentration and incubate for the optimal duration.
  • Analysis: Analyze cell lysates by Western blotting as in Protocol 2. A successful rescue, indicated by the accumulation of the target protein in inhibitor-treated samples, confirms the UPS-dependent mechanism.

Quantitative Data Analysis and Reporting

The activity of SNIPER compounds is characterized by several key parameters, which should be summarized for easy comparison. The data for bestatin-based SNIPERs below are representative examples from the literature [2].

Table 1: Key Analytical Parameters for SNIPER Compound Characterization

Parameter Experimental Method Significance & Interpretation
DC₅₀ (Degradation Concentration 50%) Cellular degradation assay (Western blot) Potency indicator. The compound concentration required to achieve 50% degradation of the target protein.
Maximal Degradation (Dmax) Cellular degradation assay (Western blot) Efficacy indicator. The maximum level of degradation achieved, regardless of concentration.
Incubation Time Time-course degradation assay The optimal treatment duration to observe maximal degradation, informing pharmacokinetic studies.
E3 Ligase Recruitment EC₅₀ Fluorescence Polarization (FP) assay Measures the binding affinity and efficiency of the SNIPER for the E3 ligase (e.g., cIAP1).
Ternary Complex Formation Isothermal Titration Calorimetry (ITC) Confirms the formation of a stable POI:SNIPER:E3 ternary complex, crucial for activity.

Table 2: Exemplar Data for cIAP1-Targeting SNIPER Compounds

Compound Target Protein DC₅₀ (µM) Dmax (%) Key Structural Feature Mechanism Confirmed by Rescue?
Bestatin (4) cIAP1 (Auto-degradation) ~15 >80 Free carboxylic acid Yes (MG-132)
Bestatin Methyl Ester (5) cIAP1 (Auto-degradation) ~15 >90 Methyl ester Yes (MG-132)

Concluding Remarks and Future Perspectives

SNIPER technology has firmly established itself as a powerful modality within the TPD landscape. Its ability to co-opt cIAP1 and other E3 ligases to degrade pathological proteins offers a compelling strategy to expand the druggable proteome. The experimental framework outlined in this application note—encompassing in vitro ubiquitination assays, cellular degradation potency tests, and rigorous mechanistic validation—provides a robust foundation for researchers to develop and characterize novel SNIPER compounds, including specific entities like SNIPER(abl)-033.

Future directions for the field include improving the pharmacokinetic properties and oral bioavailability of these chimeric molecules, expanding the repertoire of E3 ligases beyond cIAP1, CRBN, and VHL to achieve tissue-specific degradation, and overcoming potential resistance mechanisms [3] [1]. As the pipeline of SNIPERs and related PROTACs matures, with several candidates now in clinical trials for cancer and other diseases, this technology holds immense promise for delivering a new generation of transformative therapeutics [3].

References

Sniper(abl)-033 research methodology optimization

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs: A Targeted Protein Degradation Platform

SNIPER stands for Specific and Nongenetic IAP-dependent Protein Erasers. They are a class of bifunctional molecules designed to degrade specific disease-causing proteins within cells [1] [2].

  • Core Mechanism: SNIPERs function by hijacking the cell's natural waste-disposal system, the Ubiquitin-Proteasome System (UPS) [2]. They act as a bridge, with one end binding to a target protein of interest (POI) and the other end recruiting an E3 ubiquitin ligase from the IAP family. This recruitment labels the POI with ubiquitin chains, marking it for destruction by the proteasome [1] [2].
  • Modular Structure: The effectiveness of a SNIPER molecule depends on its three constituent parts, as detailed in the table below [1].
Component Description Role in Optimization
Target Protein Ligand A small molecule that binds with high affinity to the protein you want to degrade (e.g., a receptor antagonist). Selectivity and binding affinity for the target are paramount to avoid off-target degradation [1].
E3 Ligase Ligand A small molecule that recruits a specific IAP E3 ubiquitin ligase (e.g., derivatives of LCL-161 or Bestatin). The choice of IAP ligand (cIAP1, XIAP, etc.) influences the efficiency of the ubiquitination machinery recruitment [1].
Linker A chemical chain connecting the two ligands. Linker length, composition, and atom connectivity are critical; they determine the correct spatial orientation for forming the productive degradation complex [1].

Experimental Workflow for SNIPER Development & Analysis

The process of developing and validating a SNIPER compound follows a multi-stage workflow, which can be visualized in the following diagram and elaborated in the subsequent protocol.

Detailed Protocols for Key Experiments

1. In Vitro Target Protein Degradation Assay

  • Objective: To confirm that the SNIPER compound successfully reduces the intracellular levels of the target protein.
  • Methodology:
    • Cell Culture: Culture appropriate cell lines endogenously expressing or engineered to express the POI.
    • Compound Treatment: Treat cells with varying concentrations of the SNIPER compound. Critical controls must include:
      • A negative control (e.g., DMSO vehicle).
      • The target protein ligand (warhead) alone.
      • The E3 ligase ligand alone.
      • A PROTAC/SNIPER known to degrade a different protein as an additional specificity control.
    • Incubation: Incubate for a predetermined time (typically 4-24 hours).
    • Cell Lysis: Lyse cells and quantify total protein concentration.
    • Analysis:
      • Western Blotting: The primary method for detecting changes in protein levels. Use antibodies specific for the POI.
      • Normalization: Normalize POI signal to a housekeeping protein (e.g., GAPDH, β-Actin).
  • Data Interpretation: Successful degradation is indicated by a concentration-dependent decrease in the POI band intensity in the Western blot for the SNIPER-treated sample, but not in the critical control samples.

2. Mechanistic Validation of Degradation Pathway

  • Objective: To verify that protein loss is due to targeted ubiquitination and proteasomal degradation, and not merely translational inhibition or other mechanisms.
  • Methodology:
    • Rescue Experiment: Pre-treat cells with a potent and specific proteasome inhibitor (e.g., MG132, Bortezomib) for 1-2 hours before adding the SNIPER compound.
    • Analysis: Proceed with cell lysis and Western blotting as above.
  • Data Interpretation: The proteasome inhibitor should significantly rescue the SNIPER-induced degradation, evident as a restoration of POI levels on the Western blot. This confirms the dependence on the proteasomal pathway [2].

3. In Vitro Functional Phenotypic Assays

  • Objective: To determine the downstream biological consequences of target protein degradation.
  • Methodology (Cancer Context, as an example):
    • Cell Proliferation/Viability Assay: Use assays like MTT, CellTiter-Glo, or colony formation to measure anti-proliferative effects after SNIPER treatment over several days [1].
    • Apoptosis Assay: Use flow cytometry with Annexin V/propidium iodide staining to quantify apoptosis induction [1].
  • Data Interpretation: A successful SNIPER should demonstrate a concentration- and time-dependent suppression of proliferation and/or induction of apoptosis, correlating with the degradation of the target protein.

Strategies for Research Methodology Optimization

To optimize your work on a SNIPER compound, focus on the iterative refinement of its core components.

  • Systematic Linker Variation: The linker is often the most optimized component. Create a library of analogues with variations in length, rigidity (flexible carbon chains vs. rigid rings), and atomic composition (PEG, alkyl, alkynyl) to find the optimal configuration for ternary complex formation [1].
  • E3 Ligand Selection: If degradation is inefficient with one IAP ligand (e.g., a Bestatin derivative), explore others (e.g., LCL-161 derivatives, which are among the most commonly used) to recruit a different IAP E3 ligase with potentially better cooperativity for your specific target [1].
  • Warhead Improvement: If the initial warhead has low affinity or selectivity, consider using a known high-affinity antagonist or inhibitor of your target protein as an alternative starting point.

References

Sniper(abl)-033 experimental challenges

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033: Core Data

The table below summarizes the key quantitative information available for this compound, which is a bifunctional compound designed to degrade BCR-ABL proteins [1] [2].

Attribute Details
Bioactivity Description Effectively reduces BCR-ABL protein levels [1].
DC50 (Degradation Concentration) 0.3 μM [1] [2].
Mechanism of Action Proteolysis-Targeting Chimera (PROTAC); conjugates HG-7-85-01 (ABL inhibitor) to a LCL161 derivative (IAP ligand) via a linker, recruiting E3 ubiquitin ligase to target BCR-ABL for degradation [1] [3] [2].
Molecular Weight 1211.42 g/mol [1].
Chemical Formula C₆₁H₇₃F₃N₁₀O₉S₂ [1].
Purity Min. 95% (for the related SNIPER(ABL)-039) [3].

Proposed Experimental Workflow

The following diagram outlines a potential high-level workflow for a this compound degradation assay, based on the information available. You can adapt and expand upon this basic logic for your experimental planning.

sniper_workflow A Cell Line Preparation (BCR-ABL+) B Compound Treatment (this compound) A->B Seed cells C Incubation Period B->C Apply DC₅₀ (0.3 µM) D Cell Lysis & Protein Extraction C->D e.g., 24-48h E Western Blot Analysis D->E Run gel F Data Analysis (BCR-ABL Level) E->F Quantify band intensity

A proposed workflow for a this compound protein degradation assay.

Guide to Graphviz for Experimental Diagrams

The user requirements for diagrams are very specific. Here is a summary of key Graphviz attributes to help you meet them, drawn from the official documentation [4] [5] and community advice [6] [7].

Requirement Key Graphviz Attributes Usage Notes

| High-Contrast Text in Nodes | fillcolor (node background), fontcolor (text color) | Always set fontcolor explicitly against the fillcolor for readability [5]. | | Edge Labels with Gaps | labeldistance | Set to a value greater than 2.0 to increase the space between the edge's label and the edge line itself [8] [7]. | | General Edge Labels | label | The primary attribute for placing text on an edge [6] [5]. | | Head/Tail Labels | headlabel, taillabel | Places text near the head or tail node, useful with labeldistance [4] [5] [7]. | | Label Styling | labelfontcolor, labelfontsize, labelfontname | Controls the appearance of the headlabel and taillabel [4] [5]. |

Suggestions for Finding More Information

To build a comprehensive technical support center, you may need to find more detailed information. I suggest you:

  • Search Scientific Literature: Use databases like PubMed and Google Scholar. Searching for "this compound" along with terms like "protocol", "troubleshooting", or "degradation assay" may yield primary research articles with detailed methods.
  • Consult Manufacturer Datasheets: The product pages from chemical suppliers like TargetMol [1] and InvivoChem [2] sometimes provide more detailed handling and storage information upon request or in accompanying documents.
  • Refine Your Graphviz Searches: For more complex layouts, you can search for specific terms like "Graphviz ortho splines" or "Dot language subgraphs" to find advanced tutorials and examples.

References

SNIPER(ABL) Concept and SNIPER(ABL)-033 Profile

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are heterobifunctional molecules designed to degrade target proteins by recruiting Inhibitor of Apoptosis Proteins (IAPs), which act as E3 ubiquitin ligases [1] [2] [3]. They consist of three elements:

  • A ligand for the target protein (e.g., an ABL kinase inhibitor).
  • A ligand for an E3 ubiquitin ligase (e.g., an IAP antagonist like LCL161).
  • A linker connecting the two ligands.

SNIPER(ABL)-033 is a specific compound developed to target the oncogenic BCR-ABL protein in Chronic Myelogenous Leukemia (CML) [3].

The table below summarizes the key design and characteristics of this compound:

Feature Description of this compound
Target Protein BCR-ABL (oncogenic fusion protein) [3]
Target Ligand HG-7-85-01 (an ABL inhibitor) [3]
E3 Ligase IAP family (cIAP1, cIAP2, XIAP) [1] [3]
E3 Ligand LCL161 derivative (a pan-IAP antagonist) [3]
Reported DC₅₀ 0.3 µM (concentration that degrades 50% of BCR-ABL protein) [3]
Key Characteristic Induces simultaneous degradation of both BCR-ABL and IAPs (e.g., cIAP1, XIAP) [1] [3]

SNIPER(ABL) Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of SNIPER(ABL) molecules and a general experimental workflow for their validation, which can serve as a guide for your own experiments.

sniper_workflow cluster_mechanism Mechanism of Action of SNIPER(ABL) cluster_workflow General Experimental Workflow SNIPER SNIPER(ABL) Molecule TernaryComplex Ternary Complex Formation SNIPER->TernaryComplex POI Target Protein (BCR-ABL) POI->TernaryComplex E3 E3 Ubiquitin Ligase (IAP) E3->TernaryComplex Ubiquitination Polyubiquitination of BCR-ABL TernaryComplex->Ubiquitination Degradation Degradation by 26S Proteasome Ubiquitination->Degradation Effect Suppressed Cell Growth Degradation->Effect A Treatment of CML Cells (e.g., K562) B Western Blot Analysis A->B C Validate BCR-ABL Degradation B->C D Assess Downstream Signaling (p-STAT5, p-CrkL) C->D E Cell Growth/Proliferation Assay (e.g., 48-72 hours) D->E F Mechanistic Confirmation (cIAP1/XIAP Knockdown, Proteasome Inhibitor) E->F G Data Analysis F->G

Detailed Experimental Methodologies

The workflow above outlines key experiments. Here are the detailed methodologies based on the literature for critical parts of this workflow [1]:

  • Cell Culture and Treatment:

    • Cell Lines: Use BCR-ABL-positive CML cell lines (e.g., K562, KCL-22).
    • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
    • Compound Treatment: Treat cells with varying concentrations of SNIPER(ABL) for a set duration (e.g., 6-24 hours) to assess degradation and signaling.
  • Western Blot Analysis:

    • Cell Lysis: Lyse treated cells in a buffer containing 0.5% Triton X-100, Tris-HCl (pH 7.5), NaCl, and protease/phosphatase inhibitor cocktails.
    • Protein Quantification: Measure protein concentration using a BCA assay.
    • Detection: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies against:
      • BCR-ABL (to confirm degradation).
      • cIAP1/XIAP (to confirm concomitant IAP degradation).
      • Phospho-STAT5 and Phospho-CrkL (to assess inhibition of downstream signaling pathways).
      • Corresponding total proteins and loading controls (e.g., Actin) for normalization.
  • Mechanistic Confirmation:

    • Proteasome Inhibition: Co-treat cells with a proteasome inhibitor (e.g., MG-132). Effective blockage of BCR-ABL degradation confirms the process is proteasome-dependent.
    • E3 Ligase Dependency: Use shRNA or siRNA to knock down specific IAPs (cIAP1, XIAP) in the cells. Reduced degradation efficacy upon knockdown confirms the involvement of that specific E3 ligase.

Frequently Asked Questions

Q1: What is the key pharmacological advantage of a BCR-ABL degrader over a traditional kinase inhibitor? A1: Research suggests that degraders like SNIPER(ABL) can offer more sustained suppression of cancer cell growth. In experiments where the drug was removed after short-term treatment, cells treated with a kinase inhibitor rapidly resumed growth, while growth inhibition was maintained in cells treated with a degrader. This is because the degrader physically removes the oncogenic protein, and its effects persist until the cell synthesizes new BCR-ABL protein [4].

Q2: Why is the choice of E3 ligase ligand and linker important in SNIPER design? A2: The combination of the target ligand and the E3 ligase ligand is critical. For example, a dasatinib-based degrader worked best with an IAP ligand, while an HG-7-85-01-based degrader worked best with a VHL ligand. The linker length and composition (e.g., PEG units) are optimized to allow the two ligands to simultaneously engage their respective proteins and position the E3 ligase favorably to ubiquitinate lysine residues on the target protein [1] [4]. An ineffective pairing results in poor degradation.

Q3: Does SNIPER(ABL) only degrade the target protein? A3: No, a characteristic of IAP-based degraders like SNIPER(ABL) is the simultaneous degradation of the target protein and the IAPs themselves (e.g., cIAP1, XIAP). This is because the IAP ligand used is often an antagonist that induces the auto-ubiquitination and degradation of the IAP [1] [3].

References

Sniper(abl)-033 data analysis problems

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Core Information

The table below summarizes the key quantitative data available from the search results.

Property Description
Catalog Number T18689 [1]
CAS Number 2222354-18-7 [1] [2]
Molecular Formula C₆₁H₇₃F₃N₁₀O₉S₂ [1]
Molecular Weight 1211.42 g/mol [1]
Biological Activity Reduces BCR-ABL protein levels; DC₅₀ (half-maximal degradation concentration) of 0.3 μM [1] [2]
Mechanism of Action SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) [3]
Targeted Protein BCR-ABL [1]
Ligand for ABL HG-7-85-01 (ABL inhibitor) [1] [2]
Ligand for E3 Ligase LCL161 derivative (IAP ligand) [1] [2]
E3 Ligase Recruited IAP family (cIAP1, cIAP2, XIAP) [3]

This compound Degradation Mechanism

The following diagram illustrates the proposed mechanism of action for this compound, based on the general SNIPER class mechanism described in the search results [3].

G SNIPER SNIPER BCR_ABL BCR-ABL (Target Protein) SNIPER->BCR_ABL Binds via ABL Ligand IAP IAP (E3 Ubiquitin Ligase) SNIPER->IAP Binds via IAP Ligand Ubiquitination Ubiquitination BCR_ABL->Ubiquitination Tagged IAP->BCR_ABL Ubiquitinates Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Guidance for Finding Deeper Technical Data

The search results lack the specific experimental details and troubleshooting content you need. To build a robust technical support center, I suggest you pursue the following avenues:

  • Locate the Primary Literature: The product descriptions cite biological data [1]; this data originates from a peer-reviewed research paper. Finding this source is critical, as it will contain full experimental methods, results, and the authors' analysis.
  • Consult Specialized Resources: Search platforms like PubMed and Google Scholar for "this compound", its CAS number (2222354-18-7), and the names of the researchers involved. Also, check the websites of major protein degradation research consortia for protocols and reviews.
  • Focus Your Search: When looking for troubleshooting information, use specific query terms such as:
    • "this compound western blot protocol"
    • "SNIPER degraders cell assay optimization"
    • "IAP recruiter degradation efficiency"

References

SNIPER(ABL)-033: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative information for SNIPER(ABL)-033, which is essential for researchers to understand its potency and structure [1].

Property Detail
Catalog Number HY-111871
DC₅₀ (Degradation Concentration 50) 0.3 μM
Target Protein BCR-ABL
Warhead (Target Binder) HG-7-85-01 (an ABL inhibitor)
E3 Ligase Ligand LCL161 derivative
Mechanism IAP-dependent protein eraser (SNIPER)
Related Product(s) HG-7-85-01-NH₂ (Cat. No. HY-131178)

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound is a heterobifunctional degrader molecule that operates as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). Its mechanism can be visualized as follows:

architecture Warhead HG-7-85-01 (ABL Inhibitor Warhead) Linker PEG Linker Warhead->Linker Ligand LCL161 Derivative (IAP Ligand) Linker->Ligand E3 IAP (e.g., XIAP) (E3 Ubiquitin Ligase) Ligand->E3  Recruits POI BCR-ABL (Target Protein) POI->Warhead  Binds E3->POI Ubiquitinates

The compound simultaneously binds to the BCR-ABL fusion protein (via its HG-7-85-01 warhead) and an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (via its LCL161 derivative). This proximity leads to the ubiquitination of BCR-ABL, marking it for destruction by the proteasome [1].

Q2: What is a typical starting concentration for a degradation assay with this compound? Based on its DC₅₀ of 0.3 μM, a logical starting point for a dose-response experiment is to treat cells for 16-24 hours with a concentration range spanning from 0.01 μM to 3 μM. This will help you establish the full degradation curve and confirm the potency in your specific cellular model [1].

Troubleshooting Common Experimental Issues

Problem: Inefficient degradation of the BCR-ABL target protein.

  • Potential Cause 1: Incufficient compound exposure time.
    • Solution: The process of ubiquitination and proteasomal degradation takes time. Extend the treatment duration to 24-48 hours to allow for complete protein turnover.
  • Potential Cause 2: The proteasome is not active.
    • Solution: Confirm that degradation is proteasome-dependent by using a control experiment. Co-treat cells with a proteasome inhibitor like MG-132 (10 μM). If this compound's activity is blocked, this validates the proposed mechanism [1].
  • Potential Cause 3: The specific IAP E3 ligase is not expressed.
    • Solution: Validate the expression levels of IAP family members (e.g., XIAP, cIAP1) in your cell line via western blot. This compound's efficacy is contingent on the presence of its recruited E3 ligase.

Problem: High levels of non-specific cytotoxicity are observed.

  • Potential Cause: Off-target degradation due to the IAP ligand.
    • Solution: It is a known characteristic of some SNIPERs to induce simultaneous degradation of both the target protein and the IAPs themselves [1]. Include careful control experiments using:
      • The warhead alone (e.g., HG-7-85-01).
      • The E3 ligase ligand alone (e.g., LCL161). This will help you dissect which effects are due to targeted degradation and which are due to the individual components of the molecule.

Suggested Experimental Workflow

The following diagram outlines a general workflow for evaluating this compound in a research setting, from cell culture to data analysis.

workflow Step1 Culture BCR-ABL+ Cell Line (e.g., K562) Step2 Dose with This compound Step1->Step2 Step3 Incubate (16-48 hours) Step2->Step3 Step6 Assess Cell Viability (CTG / MTS) Step2->Step6 In parallel Step4 Lyse Cells & Prepare Samples Step3->Step4 Step5 Analyze BCR-ABL Levels (Western Blot) Step4->Step5 Step5->Step6 Control1 Include Controls: - DMSO - Warhead alone - E3 Ligand alone Control2 Proteasome Inhibitor Control (MG-132)

I hope this structured technical information helps you and your team effectively utilize this compound in your research.

References

Sniper(abl)-033 improving degradation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of SNIPER(ABL)-033?

    • A: this compound is a proteolysis-targeting chimera (PROTAC) that specifically recruits inhibitor of apoptosis proteins (IAPs, E3 ubiquitin ligases) to the BCR-ABL oncoprotein. This recruitment induces the ubiquitination of BCR-ABL, marking it for destruction by the proteasome, the cell's protein degradation machinery [1] [2]. This class of IAP-based degraders is also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) [3] [1].
  • Q2: What is the degradation efficacy (DC₅₀) of this compound?

    • A: this compound induces the reduction of BCR-ABL protein with a DC₅₀ of 0.3 μM [4] [5] [6]. The DC₅₀ is the concentration at which 50% of the target protein is degraded.
  • Q3: What are the molecular components of this compound?

    • A: It is a conjugate molecule consisting of three key parts [4]:
      • Target Protein Ligand: HG-7-85-01, which is an ABL inhibitor.
      • E3 Ligase Ligand: A derivative of LCL161, which targets IAPs.
      • Linker: A chemical linker connecting the two ligands.
  • Q4: How does its efficiency compare to other similar degraders?

    • A: The degradation efficiency can vary significantly based on the specific inhibitors and ligands used. The table below compares this compound with other BCR-ABL targeting SNIPERs.

Comparison of BCR-ABL SNIPER Compounds

This table summarizes key quantitative data for several SNIPER compounds to help you compare their profiles [3].

Compound Name Target Protein Ligand E3 Ligase Ligand DC₅₀ (Degradation Efficiency)
This compound HG-7-85-01 LCL161 derivative 0.3 μM [4]
SNIPER(ABL)-019 Dasatinib MV-1 0.3 μM [3]
SNIPER(ABL)-024 GNF5 LCL161 derivative 5 μM [3]
SNIPER(ABL)-044 HG-7-85-01 Bestatin 10 μM [3]
SNIPER(ABL)-015 GNF5 MV-1 5 μM [3]
SNIPER(ABL)-013 GNF5 Bestatin 20 μM [3]
SNIPER(ABL)-058 Imatinib LCL161 derivative 10 μM [3]
SNIPER(ABL)-049 Imatinib Bestatin 100 μM [3]

This compound Mechanism of Action

The following diagram illustrates the key steps in which this compound facilitates the degradation of the BCR-ABL protein.

G Sniper This compound Complex Ternary Complex (SNIPER/BCR-ABL/IAP) Sniper->Complex 1. Binds both targets BCRABL BCR-ABL (Target Protein) BCRABL->Complex IAP IAP (E3 Ubiquitin Ligase) IAP->Complex Ubiquitinated Ubiquitinated BCR-ABL Complex->Ubiquitinated 2. IAP ubiquitinates BCR-ABL Proteasome Proteasome Ubiquitinated->Proteasome 3. Recognized by proteasome Degraded BCR-ABL Degraded Proteasome->Degraded 4. Proteolytic degradation

Experimental Design & Troubleshooting

Core Experimental Protocol for Degradation Assay

A standard experiment to validate the activity of this compound would involve the following key steps. Always optimize conditions for your specific cell model.

  • Cell Line Selection: Use a cell line that expresses the BCR-ABL oncoprotein, such as K562 (chronic myelogenous leukemia cells) [5].
  • Compound Treatment:
    • Prepare a dose-response curve of this compound (e.g., from 0.1 μM to 10 μM).
    • Include appropriate controls: DMSO vehicle control, and a positive control if available (e.g., a known ABL inhibitor like Dasatinib).
    • Incubation Time: Treat cells for a predetermined period (often 16-24 hours).
  • Validation of Degradation:
    • Western Blotting: The primary method to assess degradation efficiency.
      • Target: Probe lysates with an antibody against BCR-ABL or c-ABL.
      • Loading Control: Use an antibody for a housekeeping protein (e.g., GAPDH, β-Actin) to normalize protein levels.
    • Mechanism Confirmation:
      • To confirm the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG-132 (HY-13259). Degradation should be blocked [3] [1].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No degradation observed Inefficient ternary complex formation; Insufficient activity in cell line. Test higher concentrations (up to 10 μM); verify BCR-ABL expression in your cell line; try an analog with higher potency (e.g., SNIPER(ABL)-019) [3].
High cytotoxicity without specific degradation Off-target effects; IAP degradation causing general apoptosis. Perform a cell viability assay (e.g., MTT) in parallel. Titrate the compound to find a concentration window where degradation occurs before significant cell death.
Degradation is inconsistent Unstable compound; poor solubility; variable cell conditions. Prepare fresh compound stock solutions; ensure proper storage (-20°C for powder, -80°C in solvent) [6]; maintain consistent cell passage number and confluence.
Degradation not blocked by proteasome inhibitor Degradation may occur through a non-proteasomal pathway (e.g., lysosome). This is unlikely for SNIPERs, but confirm inhibitor activity. Ensure the inhibitor is used at an effective concentration and is not toxic itself.

Key Technical Considerations for Researchers

  • IAP Degradation: A unique feature of SNIPERs is their ability to simultaneously degrade both the target protein (BCR-ABL) and the recruited IAPs (like cIAP1) [3] [1]. Consider monitoring IAP protein levels in your experiments, as this dual degradation can have functional consequences on cell apoptosis.
  • Advantages Over Inhibitors: Unlike traditional kinase inhibitors that merely block activity, this compound removes the entire BCR-ABL protein. This can potentially overcome resistance mutations and lead to more durable responses [1] [2] [7].
  • Research Use Only: Note that this compound and related compounds are strictly for research purposes and are not for human consumption [4].

References

Sniper(abl)-033 solving experimental errors

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Technical Specifications

The table below summarizes the core quantitative data available for this compound, which is essential for benchmarking experiments [1] [2] [3].

Property Specification
CAS Number 2222354-18-7 [1]
Molecular Formula C61H73F3N10O9S2 [1]
Molecular Weight 1211.42 g/mol [1]
Primary Target BCR-ABL protein [1] [3]
Degradation Efficiency (DC50) 0.3 μM [1] [3]
Storage (Powder) -20°C for 3 years [1]
Storage (Solution) -80°C for 1 year [1]
Ligand for ABL HG-7-85-01 [2] [3]
Ligand for IAP (E3 Ligase) LCL161 derivative [2] [3]

Mechanism of Action and Experimental Workflow

This compound is a bifunctional molecule that hijacks the cell's natural protein degradation system. One end (HG-7-85-01) binds to the target BCR-ABL protein, while the other end (LCL161 derivative) recruits an E3 ubiquitin ligase (cIAP1) [4]. This brings the target protein and the ligase together, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome [4] [3].

The following diagram illustrates this mechanism and a generalized experimental workflow for its application.

cluster_1 Generalized Experimental Workflow This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex E3 Ligase (cIAP1) E3 Ligase (cIAP1) E3 Ligase (cIAP1)->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Tags for BCR-ABL Degraded BCR-ABL Degraded Proteasomal Degradation->BCR-ABL Degraded Results in Target Protein (BCR-ABL) Target Protein (BCR-ABL) Target Protein (BCR-ABL)->Ternary Complex Prepare Stock Solution Prepare Stock Solution Treat Target Cells Treat Target Cells Prepare Stock Solution->Treat Target Cells Incubate (DC50 ~24-48h) Incubate (DC50 ~24-48h) Treat Target Cells->Incubate (DC50 ~24-48h) Analyze Degradation (WB) Analyze Degradation (WB) Incubate (DC50 ~24-48h)->Analyze Degradation (WB) Validate & Publish Validate & Publish Analyze Degradation (WB)->Validate & Publish

Common Experimental Challenges & Solutions

Based on the mechanism and chemical properties of SNIPERs, here are some potential experimental issues and troubleshooting approaches.

Problem Area Possible Causes & Solutions

| Insufficient Target Degradation | • Verification: Confirm degradation via Western Blot against BCR-ABL. • Dosage: Re-test around the DC50 of 0.3 μM; use a range of concentrations [1] [3]. • Cell Line: Ensure your cell model (e.g., CML lines) expresses the BCR-ABL fusion protein. | | Compound Handling & Solubility | • Solvent: Use DMSO for stock solutions. The max solubility is ~125 mg/mL (~231.22 mM) [2]. • Storage: Store powder at -20°C and freshly prepared solutions at -80°C. Avoid repeated freeze-thaw cycles [1]. | | Off-Target Effects or High Cytotoxicity | • IAP Degradation: Note that SNIPERs can also degrade cIAP1. This dual activity may be intentional but can confuse results [4]. • Control Experiments: Use negative control compounds (e.g., inactive analog without the E3 ligase ligand). | | Poor Data Reproducibility | • Compound Verification: Source the compound from a reputable supplier and verify its purity (should be ≥98%) [2]. • Protocol Standardization: Adhere strictly to incubation times and cell confluence levels during treatment. |

Key Experimental Protocols

Here are foundational methodologies for working with this compound, inferred from its technical data.

Stock Solution Preparation
  • Calculation: To prepare a 10 mM stock solution, dissolve 12.1 mg of this compound (MW: 1211.42 g/mol) in 1 mL of pure, anhydrous DMSO [1].
  • Aliquoting: Immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and maintain stability.
  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months) [1].
In Vivo Dosing Formulation Example

For animal studies, one common approach is to use a suspension for oral administration [2]:

  • Prepare a 0.5% carboxymethyl cellulose sodium (CMC-Na) solution in purified water.
  • Gently suspend the compound in the 0.5% CMC-Na solution to achieve the desired working concentration (e.g., 2.5 mg/mL).
  • Administer the freshly prepared suspension to animals.

References

Sniper(abl)-033 process improvements

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033: Key Specifications

The table below summarizes the core chemical and biological data for this compound consolidated from supplier information [1] [2] [3].

Property Description
CAS Number 2222354-18-7 [1] [2] [3]
Molecular Formula C₆₁H₇₃F₃N₁₀O₉S₂ [1] [2] [3]
Molecular Weight 1211.42 g/mol [1] [2] [3]
Biological Activity Induces reduction of BCR-ABL protein [1] [2] [3]
DC₅₀ 0.3 μM [1] [2] [3]
Mechanism Proteolysis-Targeting Chimera (PROTAC) composed of an ABL inhibitor (HG-7-85-01) linked to an IAP ligand (LCL161 derivative) [1] [4]

Experimental Guidelines

While detailed protocols are not available in the search results, the suppliers provide critical handling and storage information crucial for experimental reproducibility [1] [3].

  • Storage Recommendations: For long-term stability, the lyophilized powder should be stored at -20°C and kept desiccated. Under these conditions, the compound is stable for up to 36 months.
  • Solution Preparation & Storage: Once dissolved, solutions should be stored at -20°C and used within 1 month to prevent loss of potency. It is advised to aliquot the solution to avoid repeated freeze-thaw cycles [3].
  • Solubility & Formulation: One supplier provides detailed solubility data for the constituent ligand, HG-7-85-01-NH₂, suggesting it is soluble in DMSO at approximately 125 mg/mL (~231 mM). They also list numerous in vivo formulation recipes for injection and oral administration, which can serve as a useful reference for experimental design [4].

Troubleshooting and FAQs Guidance

The search results do not contain specific FAQs or troubleshooting guides for this compound. To build this part of your technical support center, you will need to consult more specialized sources. Here are some suggested actions:

  • Consult Primary Literature: Search for the original research paper(s) that first reported this compound. These often contain experimental details, controls, and observations that are not included in supplier catalogs.
  • Explore Scientific Forums: Platforms like ResearchGate or specialized pharmacology and chemical biology forums can be valuable resources where researchers discuss their hands-on experiences, challenges, and solutions with specific compounds.
  • Contact Suppliers Directly: The product pages list the suppliers (e.g., MedChemExpress, AdooQ) as sources. You can inquire with them if they have any technical notes or application guides not published on their websites [1] [3].

Experimental Workflow Diagram

Based on the described mechanism of action, below is a Graphviz diagram illustrating the theoretical workflow of how this compound facilitates the degradation of the BCR-ABL protein.

sniper_workflow SNIPER This compound ABL_Protein BCR-ABL Protein SNIPER->ABL_Protein  Binds via ABL inhibitor IAP IAP (E3 Ligase) SNIPER->IAP  Binds via IAP ligand Ubiquitination Ubiquitination IAP->Ubiquitination  Tags protein Degradation Degradation by Proteasome Ubiquitination->Degradation  Targets for

The diagram above shows the key mechanism of this compound, which acts as a bifunctional molecule that brings the target protein (BCR-ABL) and the cellular degradation machinery (E3 Ubiquitin Ligase) together, leading to the target's destruction [1].

References

Sniper(abl)-033 enhancing research outcomes

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Technical Profile

The table below summarizes the core technical data for this research compound.

Property Description
Drug Type Proteolysis-targeting chimera (PROTAC) [1]
Mechanism of Action Bcr-Abl degrader [1]
Target Protein BCR-ABL [2] [3]
Molecular Formula C₆₁H₇₃F₃N₁₀O₉S₂ [1] [2]
CAS Registry Number 2222354-18-7 [1] [2] [3]
Molecular Weight 1211.42 g/mol [2] [3]
Degradation Potency (DC₅₀) 0.3 μM [2] [3] [4]
Primary Indication (Research) Philadelphia chromosome-positive chronic myelogenous leukemia (CML) [1]

| Constituent Parts | • Target Protein Ligand: HG-7-85-01 (ABL inhibitor) • E3 Ligase Ligand: LCL161 derivative (IAP ligand) • Linker: PEG-based linker [2] |

Mechanism of Action and Workflow

This compound is a bifunctional molecule that acts as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [5]. It is designed to degrade the BCR-ABL fusion protein, a key driver in certain leukemias.

The diagram below illustrates its mechanism of action and a general experimental workflow for its use.

cluster_mechanism Mechanism of Action cluster_workflow General Experimental Workflow SNIPER This compound POI Target Protein (BCR-ABL) SNIPER->POI Binds via ABL Inhibitor E3 E3 Ubiquitin Ligase (cIAP1, XIAP) SNIPER->E3 Recruits via IAP Ligand Step1 1. Cell Treatment with this compound E3->POI Polyubiquitination Ub Ubiquitin-Proteasome System Deg Protein Degradation Ub->Deg Triggers Step2 2. Confirm Protein Degradation (e.g., Western Blot) Step1->Step2 Step3 3. Assess Functional Effects (e.g., Cell Viability Assay) Step2->Step3

Suggested Experimental & Troubleshooting Approach

Since direct troubleshooting information was unavailable, here is a synthesized guide based on the compound's mechanism and general principles of PROTAC/SNIPER experimentation.

Key Experimental Protocols

When working with this compound, your experiments will typically involve these core methodologies to confirm the compound is working as expected:

  • Confirming Target Protein Degradation: The primary evidence of success is a reduction in BCR-ABL protein levels.
    • Core Method: Western Blotting. Treat cells (e.g., BCR-ABL positive cell lines like K562) with varying concentrations of this compound for a time course (e.g., 6-24 hours). Use antibodies specific to BCR-ABL or c-ABL to detect protein levels [2] [3].
    • Key Control: Co-treat cells with a proteasome inhibitor (e.g., MG132). If degradation is blocked, it confirms the effect is proteasome-dependent, a hallmark of the PROTAC/SNIPER mechanism [5].
  • Assessing Functional Consequences: After confirming degradation, investigate the downstream biological effects.
    • Core Method: Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo). Treat BCR-ABL positive cells and measure viability over 72-96 hours to establish a dose-response curve and IC₅₀ values.
    • Additional Methods: Flow cytometry analysis for Apoptosis (Annexin V/PI staining) and Cell Cycle analysis to understand the mode of cell death or arrest.
Potential Issues & Troubleshooting Guide

The following table addresses common challenges that may arise during experiments with this compound.

Problem Possible Cause Troubleshooting Steps

| No observed degradation of BCR-ABL | • Inactive compound • Insufficient concentration or exposure time • Inefficient ubiquitination | 1. Verify compound activity: Check its stability and preparation. 2. Optimize dose & time: Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 2-24 hours) experiment. 3. Use a positive control: Co-treatment with a proteasome inhibitor (e.g., MG132) should restore protein levels, validating the mechanism [5]. | | High background cytotoxicity or off-target effects | • Non-specific effects from the E3 ligase ligand • "Hook effect" (very high degrader concentration) | 1. Include critical controls: Test the "E3 ligase ligand only" and "Target protein ligand only" fragments to isolate the source of toxicity [2]. 2. Titrate the concentration: In PROTACs, a "hook effect" can occur at very high concentrations (>10 µM), where the degrader saturates either the target or the E3 ligase, preventing complex formation and reducing degradation efficiency. Test a wide concentration range [5]. | | Poor degradation efficiency in a specific cell line | • Low expression of the required E3 ligase (cIAP1/XIAP) • High expression of efflux pumps | 1. Validate E3 ligase expression: Check the mRNA or protein levels of cIAP1 and XIAP in your cell line. 2. Consider alternative degraders: If the E3 ligase profile is unsuitable, other BCR-ABL targeting PROTACs that recruit different E3 ligases (like CRBN or VHL) might be more effective [5]. |

References

Understanding PROTACs and Potential Confounding Factors

Author: Smolecule Technical Support Team. Date: February 2026

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to degrade target proteins. A compound like Sniper(ABL)-033 is likely structured to recruit the BCR-ABL fusion protein (a key driver in Chronic Myel Leukemia) to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome [1].

The main confounding factors in PROTAC experiments often relate to the complex, three-body interaction between the PROTAC, the target protein, and the E3 ligase.

Confounding Factor Underlying Principle Impact on Experiment
The Hook Effect At high concentrations, PROTACs saturate both target and E3 ligase, forming unproductive binary complexes instead of the productive ternary complex [2]. Loss of degradation efficacy at high test compound concentrations [2].
Ternary Complex Cooperativity The stability of the ternary complex is influenced by positive or negative cooperativity between the target and E3 ligase, which is not directly related to the PROTAC's binary binding affinity [2]. Variable degradation efficiency between different cell types or for different target-E3 ligase pairs.
E3 Ligase Expression Cellular levels of the recruited E3 ligase (e.g., CRBN or VHL) are not uniform across cell lines [2]. Inefficient degradation in cell lines with low expression of the required E3 ligase.
Off-target Degradation The warhead (e.g., TKI) or the E3 ligase recruiter may engage unintended proteins [1]. Observed phenotypic effects that are not due to the intended target degradation.
UPS Dependency Degradation relies on a functional Ubiquitin-Proteasome System (UPS) [2]. Lack of degradation in models with impaired UPS function.

A General Workflow for Investigating Degradation

When degradation is ineffective, a systematic approach is needed to pinpoint the failure point. The following diagram outlines the key questions and investigations to guide your troubleshooting.

G Start Ineffective Target Degradation Q1 Is the ternary complex forming? Start->Q1 Q2 Is the target being ubiquitinated? Q1->Q2 Yes A1 Investigate Ternary Complex Q1->A1 No Q3 Is the proteasome active? Q2->Q3 Yes A2 Investigate Ubiquitination Q2->A2 No A3 Investigate Proteasomal Degradation Q3->A3 Unknown/No M1 Method: NanoBRET, MST, SPR, Pulldown Assays A1->M1 M2 Method: TUBE Pulldown + Western Blot A2->M2 M3 Method: Use proteasome inhibitors (e.g., MG-132) A3->M3

Investigate Ternary Complex Formation

If the ternary complex does not form efficiently, degradation cannot proceed.

  • Recommended Methods:
    • NanoBRET: A live-cell assay to monitor the kinetics of ternary complex formation in real-time [2].
    • MST (Microscale Thermophoresis) & TRIC: Label-free methods to reliably study PROTAC binary and ternary binding affinities [2].
    • In Vitro Pull-down Assay: A method to directly assess the formation of the E3 Ligase:PROTAC:Target complex using purified components [2].
Confirm Target Ubiquitination

Successful ternary complex formation should lead to the ubiquitination of the target protein.

  • Recommended Method:
    • TUBE Pulldown + Western Blot: Use Tandem Ubiquitin Binding Entities (TUBEs) to enrich polyubiquitinated proteins from cell lysates, followed by immunoblotting for your target protein [2]. This method protects ubiquitin chains from deubiquitinating enzymes, providing a clearer result.
Verify Proteasomal Degradation

Finally, confirm that the ubiquitinated target is being processed by the proteasome.

  • Recommended Method:
    • Proteasome Inhibition: Treat cells with a proteasome inhibitor like MG-132 alongside your PROTAC. If degradation is rescued (i.e., target protein levels are restored in the presence of the inhibitor), it confirms that the PROTAC's activity is dependent on a functional proteasome [2].

Key Experimental Design Considerations

To minimize confounding factors from the outset, please consider the following in your protocol:

  • Concentration Gradient is Crucial: Always test a wide range of PROTAC concentrations (e.g., from nM to µM) to specifically check for the Hook Effect. Degradation that disappears at the highest concentrations is a classic signature [2].
  • Use Appropriate Controls: Include:
    • A matched inactive PROTAC control (e.g., with a warhead that cannot bind the target).
    • Ligand-only controls (the E3 ligase recruiter alone or the warhead alone) to identify off-target effects.
    • Pre-treatment with MG-132 to confirm UPS dependence [2].
  • Validate Your System: Ensure your cellular model expresses sufficient levels of the E3 ligase (e.g., CRBN or VHL) that your PROTAC is designed to recruit [2].

References

Sniper(abl)-033 validation studies

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Profile

The table below summarizes the core information available for this compound from a chemical supplier's catalog:

Property Description
Target Bcr-Abl [1]
Category SNIPER (PROTAC) [2] [1]

| Molecular Components | • Target Ligand: HG-7-85-01 (ABL inhibitor) [1]E3 Ligase Ligand: LCL161 derivative (IAP ligand) [1]Linker: Polyethylene glycol (PEG)-based [3] | | Reported DC₅₀ | 0.3 μM (in K562 CML cells) [1] | | Key Finding | Induces reduction of BCR-ABL protein levels [1] |

Experimental Context from Related Research

The search did not yield a dedicated research paper for this compound, but other studies help illustrate the typical validation pathway for similar BCR-ABL degraders.

One study compared a highly similar compound, DAS-IAP, which uses the ABL inhibitor dasatinib linked to the same type of IAP ligand (LCL-161 derivative) [3]. The experimental workflow and key findings from that study are summarized below, which can serve as a reference for the types of experiments used to validate this class of degraders.

G Start Start: Validate BCR-ABL Degrader Step1 1. Confirm Binding Affinity (TR-FRET Assay) Start->Step1 Step2 2. Assess Protein Degradation (Western Blot, 6h treatment) Step1->Step2 Step3 3. Measure Cell Growth Inhibition (Cell Viability Assay, 48h treatment) Step2->Step3 Finding1 Finding: Potent degradation and growth inhibition Step2->Finding1 Step4 4. Evaluate Sustained Effect (Drug Washout Experiment) Step3->Step4 Finding2 Finding: Sustained growth suppression after drug removal Step4->Finding2

Key findings from the DAS-IAP study include [3]:

  • Induced effective degradation of the BCR-ABL protein.
  • Suppressed phosphorylation of downstream signaling proteins (STAT5, CrkL).
  • Inhibited the growth of K562 CML cells.
  • Showed more sustained inhibition of CML cell growth compared to the kinase inhibitor alone after the drug was removed from the culture.

References

Head-to-Head: Degrader vs. Inactive Degrader Control

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a direct comparison between the active degrader DAS-IAP (SNIPER(ABL)-039) and the inactive control DAS-meIAP, based on experimental data from a 2018 study [1].

Feature DAS-meIAP (Inactive Degrader / Inhibitor Control) DAS-IAP / SNIPER(ABL)-039 (Active Degrader)
Core Mechanism Inhibits BCR-ABL kinase activity only [1]. Induces ubiquitination and proteasomal degradation of the BCR-ABL protein; also inhibits kinase activity [1].
Target Binding Binds strongly to ABL1; cannot bind IAPs due to N-methylated ligand [1]. Binds strongly to both ABL1 and IAPs (cIAP1, cIAP2, XIAP) [1].
Effect on BCR-ABL Protein No reduction in BCR-ABL protein levels [1]. Potent reduction of BCR-ABL protein levels [1].
Effect on Downstream Signaling (STAT5, CrkL) Suppresses phosphorylation (inhibits kinase signaling) [1]. Suppresses phosphorylation (inhibits kinase signaling) [1].
48-Hour Cell Growth Inhibition (IC₅₀ in K562 cells) ~3.93 nM (Slightly more potent in short-term assays) [1]. ~8.60 nM [1].
Sustained Effect Post-Drug Removal Growth inhibition is not sustained. Cell growth rapidly resumes after drug washout [1]. Growth inhibition is sustained. Suppression of BCR-ABL levels and signaling continues after drug washout [1].

Introduction to SNIPER(ABL)-033

While direct comparative data for this compound is unavailable, the search results confirm it is a bona fide BCR-ABL degrader.

  • Mechanism: this compound is a heterobifunctional molecule conjugating HG-7-85-01 (an ABL inhibitor) to a derivative of LCL161 (an IAP ligand) via a chemical linker [2] [3] [4].
  • Primary Activity: It induces the reduction of the BCR-ABL protein with a DC₅₀ (half-maximal degradation concentration) of 0.3 μM [2] [3] [4].
  • Key Difference from DAS-IAP: It uses a different ABL inhibitor (HG-7-85-01) as its warhead, whereas DAS-IAP uses dasatinib. The efficacy of a degrader is highly dependent on this combination of warhead and E3 ligase ligand [1].

Detailed Experimental Data and Protocols

For researchers seeking to replicate or understand the foundational studies, here are the key methodologies used to generate the data in the comparison table [1].

Experiment Protocol Details Key Findings
Protein Degradation Analysis K562 CML cells treated with compounds for 6 hours. Protein levels analyzed by Western blotting using specific antibodies against BCR-ABL, IAPs, and phosphorylated proteins [1]. DAS-IAP reduced BCR-ABL, cIAP1, and XIAP levels. DAS-meIAP and dasatinib showed no reduction in target protein levels [1].
Cell Growth Inhibition (Proliferation Assay) K562 cells treated with compounds for 48 hours. Cell viability measured to determine IC₅₀ values [1]. DAS-meIAP (IC₅₀ = 3.93 nM) was slightly more potent than DAS-IAP (IC₅₀ = 8.60 nM) in continuous exposure, as kinase inhibition alone provides a rapid anti-proliferative effect [1].
Sustained Effect / Drug Washout Assay K562 cells treated with compounds for a short period (e.g., 9 hours), after which the drug was removed. Cell growth and signaling were monitored for several days post-washout [1]. Growth and signaling rapidly recovered after DAS-meIAP or dasatinib removal. In contrast, DAS-IAP treatment led to prolonged growth arrest and sustained suppression of BCR-ABL signaling after removal [1].

Mechanism of Action and Rationale

The superior sustained effect of active degraders like DAS-IAP and this compound stems from their fundamental mechanism of action, which is illustrated below.

architecture PROTAC/SNIPER Molecule PROTAC/SNIPER Molecule E3 Ubiquitin Ligase (e.g., IAP) E3 Ubiquitin Ligase (e.g., IAP) PROTAC/SNIPER Molecule->E3 Ubiquitin Ligase (e.g., IAP)  Binds E3 Ligase Target Protein (BCR-ABL) Target Protein (BCR-ABL) PROTAC/SNIPER Molecule->Target Protein (BCR-ABL)  Binds Target Ubiquitination Ubiquitination E3 Ubiquitin Ligase (e.g., IAP)->Ubiquitination  Forms Complex Target Protein (BCR-ABL)->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation  Tags Protein New BCR-ABL Protein must be synthesized New BCR-ABL Protein must be synthesized Proteasomal Degradation->New BCR-ABL Protein must be synthesized  Consequence Inhibitor (e.g., DAS-meIAP) Inhibitor (e.g., DAS-meIAP) Transient Kinase Block Transient Kinase Block Inhibitor (e.g., DAS-meIAP)->Transient Kinase Block  Mechanism Rapid Reversal upon removal Rapid Reversal upon removal Transient Kinase Block->Rapid Reversal upon removal  Consequence

The key distinction is that degraders act catalytically to destroy the target protein itself. This irreversible event means the cell must synthesize new BCR-ABL protein to recover, leading to sustained effects even after the degrader molecule is gone. In contrast, inhibitors like DAS-meIAP only reversibly block the kinase activity, and their effect dissipates as soon as they dissociate from the target or are removed from the system [1] [5].

Conclusion for Researchers

  • For maximum immediate potency in continuous dosing, a potent kinase inhibitor like DAS-meIAP or dasatinib is highly effective.
  • For achieving sustained, long-lasting effects and potentially overcoming kinase-independent signaling, a protein degrader like DAS-IAP (SNIPER(ABL)-039) is superior. This approach could be particularly valuable in targeting persistent leukemic stem cells or addressing resistance mechanisms related to BCR-ABL's scaffold functions [1] [5].

The choice between these strategies, or the exploration of degrader molecules like This compound (with its distinct ABL warhead), depends on the specific therapeutic goal and remains a critical area of investigation.

References

Quantitative Comparison of Degraders and Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for SNIPER(ABL)-033 and related compounds based on the information available in the search results.

Compound Name Target Ligand E3 Ligase Ligand DC50 (Degradation) IC50 (Cell Growth) Key Findings
This compound [1] HG-7-85-01 LCL-161 derivative 0.3 μM [1] Information Missing Degrades BCR-ABL protein.
DAS-IAP [2] Dasatinib LCL-161 derivative Information Missing 8.60 nM [2] Potent degrader; shows sustained growth inhibition even after drug removal [2].
DAS-meIAP (Control) [2] Dasatinib Inactive (N-methylated) No Degradation [2] 3.93 nM [2] Inhibits kinase activity but does not degrade BCR-ABL; growth inhibition is not sustained after washout [2].
Dasatinib (TKI alone) [2] - - No Degradation [2] ~0.086 nM [2] Inhibits kinase activity but does not degrade BCR-ABL; growth inhibition is not sustained after washout [2].

Experimental Context and Workflows

To interpret the data in the table, here is the experimental rationale and methodology behind these key findings.

  • Core Experimental Protocol (Cell-based Assays): The comparative data for DAS-IAP and DAS-meIAP was primarily generated through cell-based assays using K562 cells, a human chronic myelogenous leukemia cell line [2].

    • Protein Degradation Analysis: Cells were treated with compounds for ~6 hours, followed by lysis and Western blotting to assess the reduction in BCR-ABL protein levels [2].
    • Cell Growth Inhibition (Proliferation Assay): Cells were treated with compounds for 48 hours, and cell viability was measured to determine the IC50 value [2].
    • Sustained Effect (Wash-out Experiment): Cells were treated with compounds for a short duration, after which the drug was removed. Cell growth and the status of BCR-ABL signaling pathways were monitored over time to assess the durability of the response [2]. This experiment is critical for demonstrating a key advantage of degraders.
  • Rationale for Inactive Control (DAS-meIAP): The use of DAS-meIAP is a crucial control strategy [2]. This compound contains the dasatinib warhead and therefore inhibits the BCR-ABL kinase, but its N-methylated IAP ligand cannot recruit the E3 ubiquitin ligase. This allows researchers to directly compare the effects of degradation (DAS-IAP) versus simple inhibition (DAS-meIAP) while keeping the target-binding moiety constant [2].

Key Differentiators: Degrader vs. Inhibitor

The experimental data highlights a fundamental pharmacological difference between a degrader and a traditional inhibitor, which is a central point for your comparison guide.

  • Mechanism of Action: While both DAS-IAP (degrader) and DAS-meIAP (inhibitor) suppress BCR-ABL kinase signaling initially, only the degrader reduces the total cellular level of the BCR-ABL oncoprotein itself [2].
  • Sustained Effect: The most significant difference is observed after the drug is removed. The inhibition caused by DAS-meIAP and dasatinib is rapidly reversed, and cancer cell growth resumes. In contrast, the growth inhibition by DAS-IAP persists after washout because the target protein has been eliminated and needs time to re-accumulate [2]. This suggests degraders could have longer-lasting effects.

The following diagram illustrates the core mechanism that confers this sustained effect to degraders.

G A PROTAC/SNIPER Treatment B Induces Ternary Complex: POI • Degrader • E3 Ligase A->B C Ubiquitination of POI B->C D Degradation by Proteasome C->D E Cellular Level of POI D->E Reduces F Sustained Phenotypic Effect (e.g., Growth Inhibition) E->F Prolonged Impact

References

Sniper(abl)-033 verification testing

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Profile

Feature Description
Molecular Class SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser), a type of PROTAC (Proteolysis-Targeting Chimera) [1] [2].
Target Protein BCR-ABL oncoprotein [1].
Target Ligand HG-7-85-01 (an ABL kinase inhibitor) [1].
E3 Ligase Ligand LCL161 derivative (recruits IAP proteins) [1].
Reported DC₅₀ 0.3 μM (half-maximal degradation concentration in K562 CML cells) [1].

Comparative Degradation Activity

The table below places the activity of this compound in the context of other BCR-ABL degraders reported in the same study [3]. The data shows that the effectiveness of a degrader depends heavily on the specific combination of the target ligand and the E3 ligase ligand.

Degrader Name Target Ligand E3 Ligase Ligand Degradation Activity (in K562 cells)
This compound (also referred to as HG-IAP) HG-7-85-01 IAP (LCL161 derivative) Weak activity [3].
DAS-IAP Dasatinib IAP (LCL161 derivative) Effective degradation [3].
DAS-CRBN Dasatinib CRBN (Pomalidomide) Effective degradation [3].
HG-VHL HG-7-85-01 VHL Effective degradation [3].
HG-CRBN HG-7-85-01 CRBN (Pomalidomide) No activity [3].

Mechanism of Action and Rationale

The diagrams below illustrate the conceptual rationale for degrading BCR-ABL and the mechanism of action for SNIPERs.

architecture cluster_rationale Rationale for Degrading BCR-ABL cluster_mechanism This compound Mechanism of Action TKI Tyrosine Kinase Inhibitors (TKIs) Limitations Limitations: - Kinase-independent scaffold functions persist - Cannot eliminate Leukemia Stem Cells (LSCs) - Leads to treatment relapse TKI->Limitations DegraderGoal Degrader Goal: Remove BCR-ABL protein entirely to potentially achieve complete cure Limitations->DegraderGoal Motivates SNIPER This compound BCRABL BCR-ABL Protein SNIPER->BCRABL  Binds via HG-7-85-01 IAP IAP E3 Ubiquitin Ligase SNIPER->IAP  Binds via LCL161 derivative PolyUb Polyubiquitination BCRABL->PolyUb Induces Degradation Proteasomal Degradation PolyUb->Degradation

References

Sniper(abl)-033 confirmatory research

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Overview

This compound is a heterobifunctional degrader molecule, or PROTAC, developed to target the BCR-ABL fusion protein—the key driver of Chronic Myelogenous Leukemia (CML) [1]. Its structure consists of:

  • Target Protein Ligand: HG-7-85-01, an ABL kinase inhibitor [2].
  • E3 Ligase Ligand: A derivative of LCL161, which recruits Inhibitor of Apoptosis Proteins (IAPs) [2].
  • Linker: A chemical connector between the two ligands [2].

Its primary mechanism is event-driven: it brings the BCR-ABL protein into close proximity with IAP E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL [3] [4].

Quantitative Comparison of BCR-ABL SNIPERs

The table below summarizes key quantitative data for this compound and other related degraders, highlighting differences in potency and design.

Compound Name Target Protein Ligand E3 Ligase Ligand DC50 (Degradation) Growth Inhibition (IC50) Key Features / Experimental Context
This compound [2] HG-7-85-01 [2] LCL161 derivative [2] 0.3 μM [2] Information missing Potent degradation via IAP recruitment [2].
SNIPER(ABL)-039 [5] Dasatinib [5] LCL161 derivative [5] Information missing Information missing Optimized linker; degrades BCR-ABL, inhibits downstream STAT5/CrkL phosphorylation, suppresses CML cell growth [5].
SNIPER(ABL)-062 [6] ABL001 derivative (allosteric) [6] LCL161 derivative [6] ~0.1-0.3 μM [6] Information missing First degrader binding BCR-ABL allosteric site; shows hook effect at high concentrations [6].
DAS-IAP [7] Dasatinib [7] LCL161 derivative [7] Information missing 8.60 nM (K562 cells, 48hr) [7] Shows sustained growth suppression after washout vs. inhibitors; activity relies on combination of degradation and kinase inhibition [7].
SNIPER(ABL)-049 [2] Imatinib [2] Bestatin [2] 100 μM [2] Information missing Demonstrates significantly lower degradation potency compared to newer generations [2].

Experimental Data & Protocols

The activity of this compound and similar compounds is typically validated through the following key experiments:

  • 1. Protein Degradation Assay (Western Blot)

    • Purpose: To confirm and quantify the reduction of the target protein (BCR-ABL) levels.
    • Typical Protocol: BCR-ABL-positive CML cells (e.g., K562) are treated with the SNIPER compound for several hours (e.g., 6-24 hours). Cell lysates are then analyzed by Western blot using antibodies against BCR-ABL and a loading control (e.g., Actin). The degradation concentration 50% (DC50) is calculated from dose-response curves [6] [5]. For this compound, a DC50 of 0.3 μM was reported [2].
    • Mechanism Validation: Degradation is confirmed to be proteasome-dependent by co-treatment with proteasome inhibitors like MG132 or ubiquitin-activating enzyme inhibitors like MLN7243, which block the degradation [6] [5]. The requirement for specific E3 ligases (cIAP1/XIAP) is validated using shRNA knockdown—degradation is attenuated when these IAPs are silenced [5].
  • 2. Cell Proliferation/Growth Inhibition Assay

    • Purpose: To measure the functional consequence of BCR-ABL degradation on cancer cell viability.
    • Typical Protocol: CML cells are treated with a range of SNIPER concentrations for 48-72 hours. Cell viability is measured using assays like MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve [7]. For DAS-IAP, an IC50 of 8.60 nM was found in K562 cells [7].
  • 3. Downstream Signaling Analysis

    • Purpose: To verify that degradation of BCR-ABL protein leads to inhibition of its oncogenic signaling pathway.
    • Typical Protocol: Following SNIPER treatment, cell lysates are analyzed by Western blot for phosphorylation levels of key BCR-ABL substrates, such as STAT5 and CrkL. Effective degraders cause a dose-dependent decrease in these phosphorylation signals [5] [7].

The mechanism of action for SNIPERs and their differential effect compared to simple inhibitors can be visualized as follows:

sniper_mechanism cluster_inhibitor Inhibitor Mechanism cluster_sniper SNIPER Mechanism Inhibitor Kinase Inhibitor (e.g., DAS-meIAP) I1 Inhibits kinase activity Inhibitor->I1 SNIPER SNIPER (e.g., DAS-IAP) S1 Recruits E3 ligase (IAP) to BCR-ABL SNIPER->S1 I2 Signaling blocked while drug is present I1->I2 I3 Rapid signaling & growth resume after drug washout I2->I3 S2 Ubiquitination of BCR-ABL protein S1->S2 S3 Proteasomal degradation S2->S3 S4 Sustained suppression even after drug washout S3->S4

Key Insights from Comparative Data

  • Potency is Linked to Ligand Choice: The degradation efficiency (DC50) varies dramatically based on the target and E3 ligands used. This compound (0.3 μM) is far more potent than SNIPER(ABL)-049 (100 μM), underscoring that HG-7-85-01 and LCL161 form a superior combination compared to Imatinib and Bestatin [2].
  • Advantage of Sustained Action: A critical pharmacological advantage of degraders over inhibitors is their sustained effect. Research on DAS-IAP showed that while its immediate growth inhibition was slightly weaker than an inhibitor control, its suppression of BCR-ABL signaling and cell growth persisted long after the drug was removed from the culture. In contrast, cells treated with a kinase inhibitor quickly resumed proliferation [7].
  • Targeting Strategy Influences Degradation: SNIPER(ABL)-062 demonstrates the versatility of the platform by successfully inducing degradation through binding to an allosteric site on BCR-ABL, rather than the common ATP-competitive site [6]. This can be a valuable strategy for overcoming certain types of drug resistance.

References

Sniper(abl)-033 reliability assessment

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-033 Profile

This compound is a heterobifunctional molecule classified as a PROTAC (PROteolysis TArgeting Chimera) or more specifically, a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser). Its designed purpose is to induce the degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myelogenous Leukemia (CML) [1].

The table below summarizes its core characteristics based on the search results:

Attribute Description
Mechanism of Action Recruits BCR-ABL to E3 ubiquitin ligases (cIAP1/2, XIAP), prompting its ubiquitination and degradation by the proteasome [2] [1].
Target BCR-ABL fusion protein (oncogenic driver in CML) [3].
DC₅₀ (Degradation Concentration) 0.3 μM in cellular assays [3].
Molecular Composition Composed of an ABL inhibitor (HG-7-85-01) linked to an IAP ligand (LCL161 derivative) [3].
Primary Application Research tool for targeted protein degradation studies [3].

Experimental Context and a Key Alternative

The foundational study for this class of degraders explored molecules that bind to an allosteric site on BCR-ABL, a different location than traditional ATP-competitive inhibitors [2]. In this study, a compound called SNIPER(ABL)-062 demonstrated superior performance.

The table below compares this compound with SNIPER(ABL)-062 based on the available data:

Feature This compound SNIPER(ABL)-062 (from research literature)
Reported DC₅₀ 0.3 μM [3] Potent degradation observed from 30 nM, maximum at 100-300 nM [2].
Binding Affinity (ABL1 IC₅₀) Information not available in search results 360 nM [2].
IAP Binding Affinity Information not available in search results Retained strong binding to cIAP1 (IC₅₀ 86 nM) and XIAP (IC₅₀ 120 nM) [2].
Key Evidence Data from commercial supplier [3] Peer-reviewed publication; degradation shown to be proteasome-dependent and require E3 ligase binding [2].
Availability Available for purchase as a research chemical [3] [1] Primarily a research compound referenced in scientific literature [2].

Molecular Mechanism of SNIPERs

The following diagram illustrates the mechanism by which this compound induces the degradation of the BCR-ABL protein.

sniper_mechanism POI BCR-ABL Protein (POI) Proteasome 26S Proteasome POI->Proteasome Degradation SNIPER This compound SNIPER->POI Warhead Binds E3 E3 Ubiquitin Ligase (e.g., cIAP1) SNIPER->E3 Anchor Binds E3->POI Ubiquitination Ub Polyubiquitin Chain Ub->POI

The mechanism involves several key steps [2] [1] [4]:

  • The warhead moiety of this compound binds to the BCR-ABL protein (Protein of Interest, POI).
  • The anchor moiety simultaneously binds to an E3 Ubiquitin Ligase (in this case, an IAP family member).
  • This forced proximity leads to the transfer of ubiquitin chains onto the BCR-ABL protein.
  • The polyubiquitinated BCR-ABL is recognized and degraded by the proteasome.
  • The SNIPER molecule is recycled to catalyze another round of degradation.

Reliability Assessment & Research Considerations

  • Mechanistic Validation: The core mechanism is scientifically sound and supported by peer-reviewed research on the SNIPER platform, including studies on similar BCR-ABL degraders [2].
  • Comparative Performance: Based on the available data, SNIPER(ABL)-062 appears to be a more potent degrader in cellular models than this compound [2]. Your project goals will determine if the higher potency of SNIPER(ABL)-062 is necessary.
  • Critical Information Gaps: The search results lack independent validation, data on selectivity, cytotoxicity, and effects in primary cell lines or in vivo models for this compound. This information is crucial for a full reliability assessment.

Suggestions for Further Investigation

To make a fully informed decision, you could:

  • Consult Full Text Publications: Deepen your analysis by reading the foundational papers, such as the one on allosteric SNIPERs [2].
  • Search Broader Literature: Look for publications that cite the key paper on SNIPER(ABL)-062, as they may contain direct comparisons or later-generation compounds.
  • Evaluate Newer Technologies: The field of targeted protein degradation is advancing rapidly. Investigate whether newer PROTACs against BCR-ABL with potentially improved profiles have been developed since these studies.

References

Reference Experimental Data for Related SNIPERs

Author: Smolecule Technical Support Team. Date: February 2026

The data below comes from studies on SNIPER(ABL)-062 and DAS-IAP, which are potent BCR-ABL degraders from the same technological platform as the one you are investigating [1] [2].

Table 1: Key Experimental Protocols for BCR-ABL SNIPER Confirmation

Confirmation Aspect Experimental Method Key Details & Readouts
Binding Affinity Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay [1] [2] Measures IC50 values for binding to ABL1 (allosteric site) and E3 ligases (cIAP1, cIAP2, XIAP).
Target Protein Degradation Western Blot Analysis [1] [2] Quantifies reduction of BCR-ABL protein levels in cell lines (e.g., K562 CML cells) after treatment; reports DC50 and Dmax.
Functional Cellular Activity Cell Growth Inhibition (Proliferation) Assay [2] Determines IC50 for suppression of cancer cell growth (e.g., K562 cells) over 48-72 hours.
Mechanism of Action Validation Rescue Experiments with Pharmacological Inhibitors [1] Confirms ubiquitin-proteasome system (UPS) dependency by pre-treating cells with E1 enzyme inhibitor (e.g., MLN7243).
Downstream Signaling Inhibition Western Blot Analysis for Phospho-Substrates [2] Assesses reduction in phosphorylation levels of BCR-ABL downstream signaling proteins (e.g., STAT5, CrkL).

Table 2: Representative Quantitative Data from Related SNIPERs

Compound ABL1 Binding (IC50) cIAP1 Binding (IC50) BCR-ABL Degradation (DC50) Cell Growth Inhibition (IC50)
SNIPER(ABL)-062 [1] 360 nM 86 nM Effective from 30 nM, maximum at 100-300 nM Information missing from search results
DAS-IAP [2] < 100 nM Information missing from search results Potent degradation observed 8.60 nM (K562 cells)
DAS-meIAP (Inactive Control) [2] < 100 nM > 1000 nM (no binding) No degradation 3.93 nM (K562 cells)

Detailed Experimental Workflows

Based on the methodologies from the cited research, here are the detailed protocols you would likely use to confirm the activity of a compound like SNIPER(ABL)-033.

1. TR-FRET-Based Binding Assay This assay quantifies the compound's affinity for its molecular targets.

  • Procedure: The assay is performed in a buffer compatible with TR-FRET. A fixed concentration of the target protein (e.g., ABL1) is labeled with a donor fluorophore. The test SNIPER compound is serially diluted and incubated with the labeled protein and a known, fixed concentration of a ligand labeled with an acceptor fluorophore. After incubation, the TR-FRET signal is measured.
  • Data Analysis: The fluorescence signal is inversely proportional to the binding affinity of the test compound. The IC50 value (the concentration that inhibits 50% of the reference ligand binding) is calculated using nonlinear regression analysis of the percent inhibition data from at least three independent experiments (n ≥ 3) [1].

2. Western Blot Analysis for Protein Degradation This method confirms the compound's ability to reduce the levels of the target protein, BCR-ABL.

  • Cell Culture & Treatment: BCR-ABL-positive chronic myelogenous leukemia (CML) cells, such as K562, are cultured. Cells are treated with a range of concentrations of the SNIPER compound for a specified period (e.g., 6-24 hours). A well-characterized degrader (like DAS-IAP) and an inactive control (like DAS-meIAP) should be included as benchmarks [2].
  • Mechanism Validation: To prove that degradation occurs via the ubiquitin-proteasome system, a separate set of cells is pre-treated for about an hour with a UPS inhibitor (e.g., MLN7243, an E1 inhibitor) before adding the SNIPER compound [1].
  • Protein Detection & Quantification: After treatment, cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against BCR-ABL. Antibodies against loading control proteins (e.g., β-Actin) are used for normalization. The degradation efficacy (Dmax) and the concentration that achieves half-maximal degradation (DC50) are determined from the blots [1] [2].

3. Cell Growth Inhibition and Signaling Assay This evaluates the functional consequence of protein degradation.

  • Proliferation Assay: K562 cells are seeded in multi-well plates and treated with a serial dilution of the SNIPER compound. After 48-72 hours, cell viability is measured using a standard assay like MTT or CellTiter-Glo. The IC50 value is calculated from the dose-response curve [2].
  • Signaling Inhibition Analysis: In parallel, cells are treated with the compound for a shorter period (e.g., 6 hours). Cell lysates are analyzed by Western blot using antibodies against phosphorylated forms of BCR-ABL and its key downstream substrates, such as STAT5 and CrkL, to confirm the shutdown of oncogenic signaling [2].

SNIPER Mechanism and Experimental Pathway

To better visualize how SNIPER molecules function and how their activity is confirmed, the following diagrams outline the core mechanism and validation workflow.

G SNIPER SNIPER TernaryComplex Ternary Complex (POI:SNIPER:E3 Ligase) SNIPER->TernaryComplex 1. Binds POI Target Protein (BCR-ABL) POI->TernaryComplex 2. Recruits E3Ligase E3 Ubiquitin Ligase (IAP) E3Ligase->TernaryComplex 3. Recruits UbiquitinatedPOI Ubiquitinated BCR-ABL TernaryComplex->UbiquitinatedPOI 4. Ubiquitination Proteasome 26S Proteasome UbiquitinatedPOI->Proteasome 5. Recognition Degradation Protein Degradation Proteasome->Degradation 6. Proteolysis SignalingOff Inhibition of Oncogenic Signaling Degradation->SignalingOff 7. Leads to

Diagram 1: The molecular mechanism of a SNIPER molecule inducing the degradation of the BCR-ABL oncoprotein. The process involves the formation of a ternary complex, ubiquitination of the target, and its final destruction by the proteasome, leading to suppressed cancer signaling.

G cluster_deg Degradation Assay Details Start Compound of Interest (this compound) Affinity Binding Affinity Assay (TR-FRET) Start->Affinity Degradation Target Degradation Assay (Western Blot) Affinity->Degradation Mechanism Mechanism Validation (UPS Inhibitor + Western Blot) Degradation->Mechanism D1 Treat CML cells (e.g., K562) with compound Function Functional Activity Assay (Cell Growth & Signaling) Mechanism->Function Data Data Analysis (IC50, DC50, Dmax) Function->Data D2 Lyse cells and run Western Blot D1->D2 D3 Probe with anti-BCR-ABL antibody D2->D3

Diagram 2: A proposed experimental workflow for confirming the results of a new SNIPER molecule. The process starts with verifying binding affinity, moves through confirmation of degradation and its mechanism, and culminates in measuring the functional biological outcomes.

Key Interpretation of Experimental Findings

When reviewing data for this compound, consider these critical points derived from studies on similar compounds:

  • The Hook Effect: A bell-shaped dose-response curve in degradation assays is a common feature of effective PROTACs/SNIPERs. At very high concentrations, the formation of unproductive binary complexes (POI:SNIPER and E3:SNIPER) is favored over the productive ternary complex, reducing degradation efficacy [1].
  • Degradation vs. Inhibition: A successful SNIPER should be compared to an inactive control degrader (e.g., DAS-meIAP) that inhibits the kinase but does not cause degradation. A key advantage of degraders is their sustained pharmacological effect; after the drug is removed, cancer cell growth remains suppressed much longer than with a mere inhibitor, as the target protein must be re-synthesized [2].

References

Control Group Comparison for BCR-ABL Degraders

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a key comparison between an active degrader and its inactive control, based on a study of DAS-IAP (a dasatinib-based degrader) and DAS-meIAP (its inactive control) [1]. This serves as an excellent model for the type of control comparison your guide requires.

Compound Name Target Ligand E3 Ligase Ligand Key Mechanism Effect on BCR-ABL Protein Growth Inhibition (IC₅₀ in K562 cells) Persistence of Effect After Drug Washout
Active Degrader (DAS-IAP) Dasatinib LCL-161 derivative Degrades BCR-ABL & inhibits kinase activity Reduces protein levels [1] 8.60 nM [1] Sustained growth inhibition and suppression of downstream signaling [1]
Inactive Control (DAS-meIAP) Dasatinib N-methylated LCL-161 derivative Inhibits kinase activity only (cannot recruit E3 ligase) No degradation (protein levels maintained) [1] 3.93 nM [1] Rapid recovery of cell growth and signaling [1]

The core purpose of this control design is to disentangle the effects of simple kinase inhibition from the unique, sustained effects caused by actual protein degradation [1]. While DAS-meIAP is a potent kinase inhibitor, its effects are transient.

Experimental Protocols for Validation

The study employed several standard biochemical and cellular assays to compare the compounds [1]:

  • TR-FRET Binding Assay: Quantified binding affinity (IC₅₀) of the compounds to ABL1 and IAP proteins (cIAP1, cIAP2, XIAP), confirming DAS-meIAP lost its ability to bind IAPs [1].
  • Western Blot Analysis: Treated K562 CML cells for 6 hours to assess the degradation of BCR-ABL and IAP proteins, and the suppression of phosphorylation in key signaling proteins like STAT5 and CrkL [1].
  • Cell Growth Inhibition Assay: Treated K562 cells for 48 hours to determine the half-maximal inhibitory concentration (IC₅₀) for cell growth [1].
  • Drug Washout Experiments: Treated cells for a short period, then removed the drugs to monitor the recovery of cell growth and downstream kinase signaling, demonstrating the sustained effect of the active degrader [1].
  • Mechanism Validation: Used the ubiquitin-activating enzyme inhibitor MLN7243 to confirm that degradation is dependent on the ubiquitin-proteasome system [1].

Logical Workflow of the Degradation Mechanism

The following diagram illustrates the key mechanistic difference between an active SNIPER and its inactive control, which underlies the experimental findings.

Key Insights for Your Comparison Guide

  • The Critical Control: The use of a structurally similar but functionally inactive degrader (like DAS-meIAP) is a cornerstone experiment. It provides compelling evidence that observed sustained effects are due to protein degradation, not just potent kinase inhibition [1].
  • Hook Effect: Be aware that potent degraders often show a "hook effect" (bell-shaped dose-response curve), where degradation efficiency decreases at very high concentrations due to the formation of non-productive binary complexes [2].
  • E3 Ligase Specificity: The effectiveness of a degrader depends on the specific combination of the target protein ligand and the E3 ligase being recruited. An ineffective pair for one target ligand (e.g., dasatinib with VHL) can be highly effective for another (e.g., HG-7-85-01 with VHL) [1].

References

BCR-ABL Degraders: A Comparative Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes data from published studies on various BCR-ABL-targeting SNIPERs and PROTACs. The performance of a specific degrader is highly dependent on the combination of its target-binding ligand, E3 ligase ligand, and linker [1] [2].

Compound Name Target Ligand E3 Ligase Ligand Key Experimental Findings Reported Advantages & Limitations

| DAS-IAP [1] [2] | Dasatinib (orthosteric) | LCL-161 derivative (IAP) | • Potently degrades BCR-ABL and IAPs [1]. • Shows sustained suppression of CML cell growth and downstream signaling after drug washout, unlike inhibitors [1] [2]. | Advantage: Sustained effect may allow for less frequent dosing [1]. Limitation: Slightly less potent in short-term (48h) growth inhibition assays compared to kinase inhibitor-only controls (IC50: 8.60 nM vs 3.93 nM) [1]. | | SNIPER(ABL)-062 [3] | ABL001 derivative (allosteric) | LCL-161 derivative (IAP) | • First degrader targeting the allosteric site of BCR-ABL [3]. • Effectively degrades BCR-ABL at 100-300 nM [3]. | Advantage: Binds outside the ATP-binding site, potentially overcoming resistance to orthosteric inhibitors [3]. Limitation: Shows a bell-shaped ("hook") dose-response curve, where high concentrations reduce degradation efficacy [3]. | | DAS-CRBN [1] [2] | Dasatinib (orthosteric) | Pomalidomide (CRBN) | • Effectively degrades BCR-ABL protein [1] [2]. • Potently suppresses growth of K562 CML cells [1]. | Advantage: Recruits a different, well-characterized E3 ligase (CRBN), expanding options for optimization [1]. Limitation: Efficacy is dependent on the specific Target/E3 ligase ligand pairing [1]. | | HG-VHL [1] | HG-7-85-01 (orthosteric) | VHL ligand | • Effective in degrading BCR-ABL when paired with the HG-7-85-01 inhibitor [1]. | Advantage: Demonstrates the critical importance of matching the target ligand with a compatible E3 ligase system [1]. Limitation: Ineffective when dasatinib is used as the target ligand with VHL [1]. |

Core Experimental Protocols for BCR-ABL Degrader Testing

To ensure research reproducibility, here are the detailed methodologies commonly used to generate the data in the table above.

  • 1. Protein Degradation Assay

    • Cell Line: K562 chronic myeloid leukemia cells [1] [3].
    • Procedure: Cells are treated with the degrader compound for a set period (e.g., 6 hours) [1] [3]. The levels of BCR-ABL protein and proteins in its downstream signaling pathways (e.g., p-STAT5, p-CrkL) are then analyzed by western blotting [1] [3].
    • Specific Parameters: Experiments typically include a range of concentrations (e.g., from 0.1 to 10,000 nM) to establish a dose-response curve and identify the hook effect [3]. Controls include DMSO (vehicle), a kinase inhibitor (e.g., dasatinib), and an inactive degrader that cannot recruit E3 ligases (e.g., DAS-meIAP) [1] [2].
  • 2. Cell Proliferation/Growth Inhibition Assay

    • Cell Line: BCR-ABL-positive cell lines (e.g., K562) [1] [2].
    • Procedure: Cells are treated with the test compounds, and viability is measured after 48-72 hours using assays like WST-8 [1] [2]. IC50 values are calculated from dose-response curves.
    • Sustained Effect Test: To demonstrate the key advantage of degraders, cells are treated with the compound for a short period (e.g., 6-9 hours), the drug is washed out, and cell growth is monitored over several days and compared to kinase inhibitors [1] [2].
  • 3. Mechanism of Action Validation

    • Ubiquitin-Proteasome System (UPS) Dependency: Cells are pre-treated with a UPS inhibitor (e.g., MG132 or MLN7243) before adding the degrader. Inhibition of degradation confirms the process is UPS-dependent [3].
    • E3 Ligase Dependency: The degrader's activity is tested against a structurally similar negative control compound that has lost E3 ligase binding ability. Lack of degradation with the control confirms E3 ligase dependency [3].

SNIPER(ABL) Mechanism of Action

The diagram below illustrates how SNIPER molecules mediate the targeted degradation of the BCR-ABL oncoprotein.

SNIPER SNIPER Molecule (Target Ligand - Linker - E3 Ligand) SNIPER->SNIPER 5. Recycled TernaryComplex Ternary Complex SNIPER->TernaryComplex 1. Binds BCRABL BCR-ABL Oncoprotein BCRABL->TernaryComplex 1. Binds E3Ligase E3 Ubiquitin Ligase (e.g., IAP) E3Ligase->TernaryComplex 1. Binds Ubiquitinated Ubiquitinated BCR-ABL TernaryComplex->Ubiquitinated 2. Ubiquitination Proteasome Proteasome Ubiquitinated->Proteasome 3. Recognized by Degraded BCR-ABL Degraded Proteasome->Degraded 4. Proteolysis

This mechanism underpins the key pharmacological difference between a degrader and a kinase inhibitor: while inhibitors temporarily block kinase activity, degraders remove the entire protein, leading to more sustained suppression of oncogenic signaling and cell growth, even after the drug is removed from the system [1] [2].

How to Proceed with Reproducibility Testing for SNIPER(ABL)-033

Since a specific profile for this compound was not found, I suggest the following steps to establish a testing framework:

  • Verify the Compound Structure: Confirm the exact chemical structure of this compound, identifying its specific target-binding ligand (e.g., which ABL inhibitor), E3 ligase ligand, and linker. This will allow you to compare it directly with the published compounds in the table.
  • Benchmark Against Known Degraders: Use the experimental protocols outlined above. It would be particularly informative to run parallel experiments with this compound, a well-characterized degrader like DAS-IAP, and a traditional kinase inhibitor like dasatinib. This will directly place its performance in context.
  • Explore Broader Literature: The term "this compound" may be referenced in patents, conference abstracts, or pre-print servers that were not captured in this search. A focused search on these platforms may yield more specific information.

References

×

XLogP3

8.1

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

4

Exact Mass

1210.49555078 Da

Monoisotopic Mass

1210.49555078 Da

Heavy Atom Count

85

Dates

Last modified: 08-10-2024

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